molecular formula C9H11N3O B11914261 6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11914261
M. Wt: 177.20 g/mol
InChI Key: IABKPLQECZDZCH-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1537493-03-0) is a high-purity chemical building block for research and development. This compound features the 3,4-dihydroquinoxalin-2-one scaffold, which is recognized as a privileged motif in medicinal chemistry for its relevance in designing nitrogen-based heterocycles with significant pharmacological potential . Researchers are exploring this class of compounds for its application in developing potent small-molecule therapeutics, particularly as novel tubulin polymerization inhibitors that target the colchicine binding site . These inhibitors are of great interest in oncology research for their antitumor properties . Beyond oncology, the 3,4-dihydroquinoxalin-2-one core structure is found in compounds with a diverse range of biological activities, including antimicrobial and anti-inflammatory effects, making it a versatile scaffold for hit-to-lead optimization campaigns . This product is intended for use in synthetic chemistry and drug discovery programs. It is offered with cold-chain transportation to ensure stability

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-amino-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H11N3O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5,10H2,1H3,(H,11,13)

InChI Key

IABKPLQECZDZCH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Part 1: Executive Summary & Structural Analysis

Compound Overview this compound is a specialized heterocyclic scaffold belonging to the dihydroquinoxalinone family. This structure represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core pharmacophore in the development of kinase inhibitors, GPCR ligands (particularly for dopamine and serotonin receptors), and anti-infective agents. Its chemical architecture features a fused benzene-pyrazine ring system, where the pyrazine ring is partially saturated (dihydro) and functionalized with a ketone (lactam) and an N-methyl group. The 6-amino substituent serves as a critical "handle" for further chemical diversification, typically via amide coupling or reductive amination.

Physicochemical Profile

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 177.20 g/mol

  • Core Scaffold: 3,4-Dihydroquinoxalin-2(1H)-one[1]

  • Key Functional Groups:

    • Primary Amine (-NH2): Located at position 6 (aromatic), acting as a nucleophile for SAR expansion.

    • Lactam (Amide): Position 2, providing hydrogen bond donor (NH) and acceptor (C=O) capabilities.

    • Tertiary Amine (N-Methyl): Position 4, modulating solubility and lipophilicity.

Structural Visualization (DOT) The following diagram illustrates the core connectivity and numbering scheme for the scaffold.

ChemicalStructure Core Dihydroquinoxalin-2-one Core N1 N1 (Lactam NH) H-Bond Donor Core->N1 Position 1 C2 C2 (=O) H-Bond Acceptor Core->C2 Position 2 N4 N4 (Methyl) Lipophilic Modulation Core->N4 Position 4 C6 C6 (Amino) Synthetic Handle Core->C6 Position 6 Amide Coupling Amide Coupling C6->Amide Coupling Reductive Amination Reductive Amination C6->Reductive Amination

Caption: Functional mapping of the this compound scaffold highlighting key sites for interaction and modification.

Part 2: Synthetic Methodology

The synthesis of this compound typically follows a convergent route starting from substituted phenylenediamines. The most robust pathway involves the cyclization of an N-methylated diamine precursor followed by the reduction of a nitro group.

Synthetic Route: Nitro-Reduction Strategy

  • Precursor Selection: The synthesis begins with N-methyl-4-nitro-1,2-phenylenediamine (also known as 1-amino-2-(methylamino)-4-nitrobenzene). This ensures the methyl group is correctly positioned at N4 of the final quinoxaline ring.

  • Cyclization: The diamine is reacted with ethyl chloroacetate or glyoxalic acid derivatives. The regioselectivity is driven by the nucleophilicity of the amines; the primary amine (N1) typically forms the amide bond, while the secondary amine (N4) displaces the chloride (or attacks the aldehyde/ketone) to close the ring.

  • Functionalization (Reduction): The resulting intermediate, 6-nitro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, is reduced to the target amine.

Step-by-Step Protocol

StepReagents & ConditionsMechanismCritical Quality Attribute (CQA)
1. Cyclization Ethyl chloroacetate, K

CO

, DMF, 90°C, 4-6h
N-Alkylation & Intramolecular AmidationMonitoring disappearance of diamine via TLC/LCMS.
2. Isolation Water precipitation or EtOAc extractionPhase SeparationRemoval of inorganic salts (KCl).
3. Reduction H

(1 atm), 10% Pd/C, MeOH/EtOH, RT
Catalytic HydrogenationComplete conversion of -NO

to -NH

without over-reduction of the ring.
4. Purification Recrystallization (EtOH) or Flash ColumnPurificationPurity >95% by HPLC (254 nm).

Experimental Workflow Diagram

SynthesisWorkflow Start Start: N-methyl-4-nitro-1,2-phenylenediamine Step1 Cyclization (Ethyl Chloroacetate / K2CO3) Start->Step1 Alkylation/Acylation Intermed Intermediate: 6-Nitro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Step1->Intermed Ring Closure Step2 Reduction (H2, Pd/C or Fe/AcOH) Intermed->Step2 Nitro Reduction Final Product: This compound Step2->Final Isolation

Caption: Convergent synthetic pathway for the production of the target scaffold from nitro-aniline precursors.

Part 3: Applications & Biological Relevance[3][4]

This scaffold is not merely a chemical curiosity but a validated pharmacophore in drug discovery. Its structural features allow it to mimic the adenine ring of ATP, making it a potent core for kinase inhibitors, or to act as a bioisostere for quinolinones in GPCR ligands.

1. Kinase Inhibition (ATP-Competitive) The lactam motif (NH-C=O) functions as a donor-acceptor pair that can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, GSK-3


, p38 MAPK). The 4-methyl group projects into the hydrophobic pocket, often improving potency and selectivity.
  • Mechanism:[2] The 6-amino group is frequently derivatized with aryl ureas or amides to access the "back pocket" of the kinase, locking the enzyme in an inactive conformation (Type II inhibition).

2. GPCR Modulation (Dopamine/Serotonin) Dihydroquinoxalinones are structural analogs of the endogenous neurotransmitter serotonin and synthetic antipsychotics like aripiprazole and cariprazine.

  • Relevance: The 6-amino position allows for the attachment of "tail" groups (e.g., piperazine linkers) that reach secondary binding sites within the GPCR transmembrane bundle, tuning efficacy (agonist vs. antagonist).

3. Antibacterial Agents Quinoxalinone derivatives have shown activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase. The planar nature of the ring allows for intercalation into DNA or binding to the ATP-binding subunit of the enzyme.

SAR Logic Diagram

SAR_Logic Core This compound Amide Amide Coupling (R-COCl) Core->Amide Urea Urea Formation (R-NCO) Core->Urea RedAm Reductive Amination (R-CHO) Core->RedAm Kinase Kinase Inhibitors (CDK, p38) Amide->Kinase Hinge Binder Antibiotic Antibacterials (DNA Gyrase) Amide->Antibiotic Intercalator Urea->Kinase Type II Inhibitor GPCR GPCR Ligands (D2/D3, 5-HT) RedAm->GPCR Linker Attachment

Caption: Structure-Activity Relationship (SAR) expansion strategies utilizing the 6-amino handle.

Part 4: References

  • Synthesis of Quinoxalinone Derivatives:

    • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[1][2]

    • Source: Scientific & Academic Publishing.

    • URL:[Link]

  • General Method for Dihydroquinoxalinones:

    • Title: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

    • Source: ResearchGate (Methodology Review).

    • URL:[Link]

  • Related Scaffold Data (PubChem):

    • Title: 6-amino-3,4-dihydroquinolin-2(1H)-one (Analogous Structure).[3]

    • Source: PubChem Compound Summary.

    • URL:[Link]

  • Reaction Protocol (Chloroacetamide/Acetate):

    • Title: Chloroacetamide Synthesis (Organic Syntheses).[4]

    • Source: Organic Syntheses, Coll.[4] Vol. 1.

    • URL:[Link]

Sources

Chemo-Structural Profiling of 6-Amino-3,4-Dihydroquinoxalin-2(1H)-one Scaffolds: Synthetic Pathways and Kinase-Targeted SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Structural Profiling of 6-Amino-3,4-Dihydroquinoxalin-2(1H)-one Scaffolds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.

Executive Technical Summary

The 6-amino-3,4-dihydroquinoxalin-2(1H)-one core represents a privileged pharmacophore in modern drug discovery, distinguished by its ability to function as a bioisostere for purine and pteridine systems. Unlike fully aromatized quinoxalines, the 3,4-dihydro-2(1H)-one scaffold possesses unique hydrogen-bonding vectors (N1-H donor, C2=O acceptor) that mimic the hinge-binding motifs required for ATP-competitive kinase inhibition (e.g., STK33, Pim-1/2) and tubulin polymerization inhibition .

This guide dissects the synthetic architecture, electronic properties, and structure-activity relationships (SAR) of this scaffold. It provides self-validating protocols for the synthesis of the 6-amino core and its subsequent biological profiling, moving beyond generic descriptions to actionable, high-fidelity science.

Structural & Physicochemical Fundamentals

The Core Scaffold

The scaffold consists of a benzene ring fused to a pyrazin-2-one ring. The "dihydro" designation typically refers to saturation at the N4-C3 bond or the maintenance of the lactam tautomer, which disrupts the full aromaticity of the pyrazine ring, increasing solubility and altering the pKa profile compared to quinoxaline.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight ~163.18 g/mol (Core)High Ligand Efficiency (LE) potential; allows significant derivatization while staying <500 Da.
H-Bond Donors 3 (N1-H, N4-H, 6-NH₂)Critical for interacting with Glu/Asp residues in kinase hinge regions.
H-Bond Acceptors 2 (C2=O, 6-NH₂)The C2 carbonyl often orients towards lysine residues in binding pockets.
LogP 0.4 – 1.1 (Unsubstituted)Low lipophilicity requires hydrophobic decoration (e.g., N-alkylation) to penetrate cell membranes.
Electronic Effect 6-Amino (+M effect)The amino group at C6 acts as a strong electron donor, increasing electron density at N1 and C3, modulating redox potential.
Tautomeric Considerations

While the lactam (2-one) form is thermodynamically favored in solution, the 6-amino substituent introduces a "push-pull" electronic system. The lone pair on the 6-amino nitrogen can donate density into the ring system, stabilizing the amide resonance at N1-C2, which is critical for maintaining the planar geometry required for DNA intercalation or kinase cleft insertion.

Synthetic Architecture & Logic

The synthesis of 6-amino-dihydroquinoxalinone derivatives relies on the controlled reduction of nitro-precursors. The choice of reduction method dictates the purity and preventing over-reduction of the heterocyclic ring.

Retrosynthetic Analysis (Graphviz Visualization)

The following diagram illustrates the primary disconnection strategy, tracing the target scaffold back to commercially available 4-nitro-1,2-phenylenediamine.

SynthesisPath Target 6-Amino-3,4-dihydroquinoxalin-2(1H)-one (Target Core) Deriv Urea/Amide Derivatization (Kinase/Tubulin Inhibitors) Target->Deriv N-Acylation / Sulfonylation NitroInt 6-Nitro-3,4-dihydroquinoxalin-2(1H)-one (Key Intermediate) Reduction Selective Reduction (Fe/NH4Cl or Pd/C+H2) NitroInt->Reduction Chemoselective Red. Diamine 4-Nitro-1,2-phenylenediamine (Starting Material) Diamine->NitroInt Cyclization (Reflux/EtOH) Reagent1 Ethyl chloroacetate / Glyoxylate (Cyclization Agent) Reagent1->NitroInt Reduction->Target Yield >90%

Figure 1: Retrosynthetic logic flow for the generation of 6-amino-dihydroquinoxalinone libraries. The pathway prioritizes the stability of the lactam moiety during the nitro-reduction step.

Medicinal Chemistry: SAR & Target Profiling

The 6-amino group is rarely the terminal functionality; it serves as a vector to extend the molecule into specific protein sub-pockets.

Kinase Inhibition (STK33 / Pim-1)

In the context of Serine/Threonine kinases (e.g., STK33), the dihydroquinoxalinone core mimics the adenine ring of ATP.

  • Hinge Binding: The N1-H and C2=O form the primary hydrogen bond network with the kinase hinge region.

  • Solvent Front: The 6-amino group, when derivatized (e.g., to a sulfonamide or urea), projects towards the solvent front or the ribose binding pocket, conferring selectivity.

  • Case Study: STK33 Inhibitors. Derivatization of the 6-amino group with benzenesulfonyl chlorides has yielded nanomolar inhibitors that exploit the unique shape of the STK33 ATP pocket [1].

Tubulin Polymerization Inhibition

Derivatives where the 6-amino group is converted into a bulky urea or amide (often linked to a pyridyl or aryl moiety) have shown potent activity against the colchicine binding site of tubulin [2].

  • Mechanism: The planar quinoxalinone ring stacks between the α- and β-tubulin subunits.

  • SAR Insight: Methylation at N1 or N4 often abolishes activity in kinases (loss of H-bond donor) but can enhance potency in tubulin inhibitors by improving hydrophobic fit and membrane permeability.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of 6-Amino-3,4-dihydroquinoxalin-2(1H)-one

Rationale: Traditional Sn/HCl reduction often leads to difficult workups and potential ring opening. The Iron/Ammonium Chloride method is milder, high-yielding, and environmentally benign.[1]

Materials:

  • 6-Nitro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • Iron powder (3.0 eq, <10 micron particle size preferred)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Methodology:

  • Suspension: Dissolve 5.0 mmol of the nitro-precursor in 40 mL Ethanol and 13 mL Water.

  • Activation: Add Ammonium Chloride and heat the mixture to 60°C.

  • Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Exothermic).

  • Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.

  • Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

  • Validation: 1H NMR (DMSO-d6) should show a broad singlet around 4.5-5.0 ppm (NH₂) and absence of aromatic protons shifted downfield by the nitro group.

Protocol B: Tubulin Polymerization Inhibition Assay (Fluorescence Based)

Rationale: To verify the biological activity of 6-amino derivatives targeting the cytoskeleton, a direct polymerization assay is superior to simple cytotoxicity (MTT) assays.

Materials:

  • Purified Tubulin (>99%, porcine brain source)

  • GTP (Guantanosine Triphosphate)

  • DAPI (4',6-diamidino-2-phenylindole) - acts as the fluorescent reporter

  • Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

Workflow:

  • Preparation: Prepare tubulin solution (2 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.

  • Dosing: Add test compounds (dissolved in DMSO) to a 96-well black plate (final conc. 1 - 50 µM). DMSO control should be <1%.

  • Initiation: Add the cold tubulin/GTP mixture to the wells.

  • Reading: Immediately place the plate in a pre-warmed (37°C) fluorometer.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Active Inhibitor: Flattened curve or increased lag time.

    • Calculation: Calculate % Inhibition based on the Vmax of the elongation phase compared to vehicle control.

SAR Logic Diagram (Graphviz)

SAR_Logic Core Dihydroquinoxalinone Core Pos1 N1 Position (H-Bond Donor) Core->Pos1 Pos2 C2 Carbonyl (H-Bond Acceptor) Core->Pos2 Pos6 C6 Amino Group (The 'Warhead' Vector) Core->Pos6 Pos3 C3 Position (Steric Control) Core->Pos3 TargetKinase Kinase Hinge (Glu/Leu backbone) Pos1->TargetKinase Essential Interaction Pos2->TargetKinase Essential Interaction TargetSolvent Solvent Pocket (Selectivity) Pos6->TargetSolvent Derivatization Site (Sulfonamides/Ureas) Pos3->Core Gem-dimethyl prevents oxidation to Quinoxaline

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific positions on the scaffold. The C6 amino group is the primary vector for tuning selectivity.

References

  • Design and Synthesis of Quinoxalinone-Based STK33 Inhibitors. Source: ACS Medicinal Chemistry Letters (2012). Context: Describes the derivation of the 6-amino scaffold into sulfonamides for synthetic lethality in KRAS-dependent cells.

  • Pyrimidinyl Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents. Source: Journal of Medicinal Chemistry (2023). Context: Details the use of the scaffold for anticancer applications via tubulin inhibition.[2][3][4]

  • Synthesis and Biological Evaluation of Quinoxaline Derivatives. Source: MDPI (Molecules). Context: General synthetic routes and antimicrobial profiling of the scaffold.[5]

  • Scaffold Hopping-Driven Optimization of 3,4-dihydroquinoxalin-2(1H)-ones. Source: Journal of Medicinal Chemistry. Context: Physicochemical optimization (LogP, Solubility) of the core structure.

Sources

Quinoxalinone Scaffolds in Medicinal Chemistry: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The Privileged Lactam

The quinoxalinone (quinoxalin-2(1H)-one) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike its fully aromatic parent (quinoxaline), the quinoxalinone core incorporates a lactam functionality, introducing critical hydrogen-bond donor/acceptor motifs (NH/C=O) that facilitate specific interactions within enzyme active sites (e.g., kinase hinge regions).

Recent advances (2020–2025) have shifted focus from classical condensation syntheses to direct C–H functionalization, enabling rapid diversification at the C3 position. This guide analyzes the structural utility of quinoxalinones, detailing synthetic protocols, Structure-Activity Relationships (SAR) in oncology and metabolic disease, and providing validated experimental workflows.

Structural & Chemical Fundamentals

Tautomeric Equilibrium

The biological activity of the scaffold is governed by the tautomeric equilibrium between the lactam (A) and lactim (B) forms. In solution and solid state, the lactam (2-oxo) tautomer predominates, which is critical for target recognition.

  • Lactam (A): N1-H (Donor), C2=O (Acceptor). Dominant form.

  • Lactim (B): N1 (Acceptor), C2-OH (Donor).

This polarity profile mimics the purine base of ATP, explaining the scaffold's high success rate in developing Type I and Type II kinase inhibitors.

Physicochemical Properties[1][2]
  • Lipophilicity (LogP): Tunable via N1-alkylation. N1-unsubstituted analogs often suffer from poor solubility; N1-methyl or N1-acetic acid tails (common in aldose reductase inhibitors) improve bioavailability.

  • Metabolic Stability: The C3 position is metabolically labile (susceptible to oxidation). Substitution at C3 (e.g., aryl, alkyl, CF3) blocks this metabolic soft spot, enhancing half-life (

    
    ).
    

Synthetic Architectures: From Condensation to C–H Activation

The Classical Approach (Condensation)

Historically, quinoxalinones were synthesized via the condensation of o-phenylenediamines with


-keto acids or esters (e.g., the Hinsberg reaction). While reliable, this method limits diversity to the availability of 1,2-dicarbonyl precursors.
The Modern Approach: Direct C–H Functionalization

Current methodologies prioritize the direct functionalization of the C3–H bond in pre-formed quinoxalinone cores. This allows for "late-stage functionalization" of lead compounds.

Protocol 1: Visible-Light-Induced C3-Alkylation

Rationale: This protocol utilizes photoredox catalysis to generate alkyl radicals from carboxylic acids or aldehydes, which then attack the electron-deficient C3 position of the quinoxalinone via a Minisci-type radical addition mechanism. This avoids harsh oxidants and transition metals.

Materials:

  • Substrate: 1-Methylquinoxalin-2(1H)-one (0.2 mmol)

  • Alkylating Agent: Alkyl carboxylic acid (0.4 mmol) (Radical precursor)

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) or Eosin Y (Organic alternative)

  • Oxidant: (NH4)2S2O8 (1.5 equiv)

  • Solvent: DMSO/H2O (4:1)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Methodology:

  • Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge the quinoxalinone substrate, alkyl carboxylic acid, photocatalyst, and oxidant.

  • Solvation: Add DMSO (2.0 mL) and deionized water (0.5 mL).

  • Degassing: Seal the tube and sparge with nitrogen gas for 15 minutes to remove oxygen (which quenches the triplet state of the photocatalyst).

  • Irradiation: Place the reaction vessel 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (25 °C) for 12–18 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Color Change: Reaction mixture often shifts from orange/red (catalyst color) to dark brown as the radical mechanism proceeds.

  • TLC: Monitor the disappearance of the fluorescent quinoxalinone starting material.

Medicinal Chemistry & SAR

Case Study 1: Kinase Inhibition (IKKβ & STK33)

Quinoxalinones function as potent ATP-competitive inhibitors.

  • Target: IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta).[1][2]

  • Lead Compound: Analog 84 (Quinoxaline Urea Derivative).

  • Mechanism: Inhibition of IKKβ prevents the phosphorylation of IκBα, thereby blocking the release and nuclear translocation of NF-κB.

  • SAR Insights:

    • Urea Linker: Essential for H-bonding with the catalytic lysine (Lys44) in the ATP binding pocket.

    • C3-Substituent: Bulky hydrophobic groups (e.g., substituted phenyls) occupy the hydrophobic back pocket, improving selectivity over other kinases.

Case Study 2: Aldose Reductase Inhibitors (ARIs)
  • Target: Aldose Reductase (ALR2), implicated in diabetic complications (neuropathy, retinopathy).[3]

  • Lead Compound: 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid .[4]

  • SAR Insights:

    • N1-Acetic Acid Head: Mimics the substrate carboxylate, binding to the anion-binding pocket (Tyr48, His110, Trp111).

    • C3-Phenoxy Side Chain: Provides hydrophobic interactions and antioxidant properties (dual-functionality).

Quantitative Data Summary

Table 1: SAR Profile of Key Quinoxalinone Derivatives

Compound IDTargetCore Modificationkey SAR FeaturePotency (

)
Ref
Analog 84 IKKβQuinoxaline UreaUrea linker + C3-Aryl< 50 nM[1]
ML281 STK33QuinoxalinoneN1-Methyl + C3-Anilino14 nM[2]
Cmpd 6e ALR2N1-Acetic AcidC3-(2,4-dihydroxyphenyl)32 nM[3]
QdNO-Deriv MRSA1,4-di-N-oxideN-oxide moieties4 µg/mL (MIC)[4]

Mechanism of Action Visualization

The following diagram illustrates the inhibition of the NF-κB signaling pathway by Quinoxalinone Analog 84. By targeting IKKβ, the molecule halts the pro-inflammatory cascade upstream of nuclear transcription.

NFkB_Pathway TNF TNF-α / IL-1β (Extracellular Signals) Receptor TNF Receptor / TLRs TNF->Receptor Activation IKK_Complex IKK Complex (IKKα / IKKβ / IKKγ) Receptor->IKK_Complex Phosphorylation IkB IκBα (Inhibitor) IKK_Complex->IkB Phosphorylates IκBα NFkB_Inactive NF-κB (Inactive) (p50/p65 bound to IκBα) IkB->NFkB_Inactive Degradation (Proteasome) NFkB_Active NF-κB (Active) (p50/p65) NFkB_Inactive->NFkB_Active Release Nucleus Nucleus / DNA Transcription NFkB_Active->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α, COX-2) Nucleus->Inflammation Gene Expression Drug Quinoxalinone Analog 84 (IKKβ Inhibitor) Drug->IKK_Complex Inhibits Phosphorylation (ATP Competitive)

Caption: Mechanism of Action: Quinoxalinone Analog 84 blocks IKKβ, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Experimental Validation: Biological Assay

Protocol 2: In Vitro Kinase Inhibition Assay (IKKβ)

To validate the activity of synthesized quinoxalinone derivatives, a FRET-based or radiometric kinase assay is standard. Below is a self-validating protocol using the ADP-Glo™ system (Promega), which quantifies kinase activity by measuring ATP consumption.

Materials:

  • Recombinant Human IKKβ (0.2 µ g/well ).

  • Substrate: IκBα peptide (50 µM).

  • ATP (Ultrapure, 10 µM - at

    
    ).
    
  • Test Compounds (dissolved in DMSO).[5]

  • ADP-Glo™ Reagent & Kinase Detection Reagent.

  • 384-well white solid-bottom plate.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the quinoxalinone derivative in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Final DMSO concentration must be < 1%.

  • Enzyme Addition: Add 2 µL of IKKβ enzyme solution to the wells. Incubate for 10 min at room temperature (allows inhibitor binding).

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at 30 °C for 60 minutes.

  • Termination (Step 1): Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 min at RT. Mechanism: Depletes remaining ATP and stops the kinase reaction.

  • Detection (Step 2): Add 8 µL of Kinase Detection Reagent. Incubate for 30 min at RT. Mechanism: Converts ADP (produced by kinase) back to ATP, then to light via luciferase.

  • Readout: Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine 

.

References

  • Sagar, S., et al. (2021).[2] "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy."[1][2] European Journal of Medicinal Chemistry, 222, 113579. Link

  • Weïwer, M., et al. (2012). "A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells." ACS Medicinal Chemistry Letters, 3(12), 1034–1038. Link

  • Qin, X., et al. (2015). "Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones." Journal of Medicinal Chemistry, 58(3), 1254–1267. Link

  • Cheng, G., et al. (2016).[6] "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology, 7, 478. Link

  • Niu, K., et al. (2023).[7] "Visible-Light-Induced C-H Alkylation of Quinoxalin-2(1H)-ones." Organic Letters, 25, 8970-8974.[7] Link

  • Zhang, Y., et al. (2025). "Discovery of novel MAT2A inhibitors with a 2(1H)-quinoxalinone scaffold." Journal of Medicinal Chemistry, 68(2), 1092-1112.[8] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one , a critical intermediate in the synthesis of bioactive nitrogen heterocycles.

Executive Summary & Identification

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for glutamate receptor antagonists (AMPA/NMDA), kinase inhibitors, and aldosterone synthase inhibitors.[1]

The specific isomer This compound represents a strategic intermediate where the C6-amine serves as a handle for further derivatization (e.g., amide coupling or reductive amination) while the N4-methyl group modulates solubility and lipophilicity.[1]

CAS Number & Registry Status

Unlike its C7-isomer, the C6-amino variant is frequently absent from standard public chemical aggregators, leading to significant confusion in procurement.[1]

Chemical EntityCAS NumberStatus
This compound Not Widely Indexed Synthetically derived (see Protocol)
7-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one2241139-36-4Commercially Available (Major Isomer)
4-methyl-3,4-dihydroquinoxalin-2(1H)-one67074-63-9Parent Scaffold
3,4-dihydroquinoxalin-2(1H)-one59564-59-9Unmethylated Core

Critical Note on Regiochemistry: Researchers must distinguish between the 6-amino and 7-amino isomers. Direct nitration of the parent scaffold (4-methyl-3,4-dihydroquinoxalin-2(1H)-one) predominantly yields the 7-nitro intermediate due to the directing effect of the N4-amine, making the 7-amino isomer the major product.[1] Accessing the 6-amino isomer requires a de novo regioselective synthesis strategy.[1]

Synthetic Pathways & Regiocontrol[1]

To obtain the 6-amino isomer with high fidelity, one cannot rely on electrophilic aromatic substitution of the bicyclic core.[1] Instead, the benzene ring must be pre-functionalized before cyclization.[1]

Pathway Analysis[1]
  • Method A: Direct Nitration (NOT RECOMMENDED for 6-isomer) [1]

    • Mechanism:[1][2] Nitration of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one.[1]

    • Outcome: The N4-methyl group is a strong para-director.[1] This directs the nitro group to position C7.[1]

    • Result: Predominantly 7-amino product.[1]

  • Method B: Regioselective Cyclization (RECOMMENDED) [1]

    • Mechanism:[1][2] Condensation of a specific nitro-phenylenediamine precursor with an ethyl haloacetate.[1]

    • Precursor:4-nitro-N-methyl-benzene-1,2-diamine .[1]

    • Outcome: The cyclization geometry forces the nitro group into the C6 position relative to the lactam carbonyl.[1]

Pathway Visualization (DOT)[1]

SynthesisPathways Start_Direct Parent Scaffold 4-methyl-3,4-dihydroquinoxalin-2(1H)-one Nitration Nitration (HNO3/H2SO4) Start_Direct->Nitration Product_7 7-Nitro Isomer (Major Product) Nitration->Product_7 Directed by N4 (Para) Start_DeNovo Precursor 4-nitro-2-(methylamino)aniline Cyclization Cyclization (Ethyl chloroacetate) Start_DeNovo->Cyclization Product_6_Nitro 6-Nitro Intermediate Cyclization->Product_6_Nitro Regioselective Closure Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Product_6_Nitro->Reduction Final_Product Target: 6-amino-4-methyl- 3,4-dihydroquinoxalin-2(1H)-one Reduction->Final_Product

Figure 1: Comparison of synthetic routes. Method B (Right) is required for the 6-amino target.[1]

Experimental Protocol: De Novo Synthesis

This protocol describes the synthesis of the 6-amino target starting from 2-fluoro-5-nitroaniline (or equivalent), ensuring correct regiochemistry.

Step 1: Synthesis of N-methyl-4-nitro-1,2-phenylenediamine

Objective: Introduce the N-methyl group at the correct position relative to the nitro group.[1]

  • Reagents: 2-Fluoro-4-nitroaniline (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), K₂CO₃ (2.0 eq), DMF (Solvent).[1]

  • Procedure:

    • Dissolve 2-fluoro-4-nitroaniline in DMF.

    • Add K₂CO₃ and Methylamine solution.[1]

    • Heat to 80°C for 12 hours.

    • Mechanism: SNAr displacement of the fluorine by methylamine.[1] The nitro group activates the ortho-fluorine for displacement.[1]

    • Workup: Pour into ice water. Filter the yellow precipitate.[1]

    • Validation: 1H NMR should show a doublet for the N-methyl group (~2.9 ppm).[1]

Step 2: Cyclization to 6-nitro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Objective: Form the heterocycle.

  • Reagents: N-methyl-4-nitro-1,2-phenylenediamine (from Step 1), Ethyl chloroacetate (1.2 eq), DIPEA (2.0 eq), Toluene.

  • Procedure:

    • Dissolve the diamine in Toluene.[1]

    • Add DIPEA and Ethyl chloroacetate.[1]

    • Reflux for 16 hours.[1]

    • Note: If cyclization is slow, a two-step process (alkylation followed by acid-catalyzed cyclization) may be used.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the 6-nitro intermediate.[1]

Step 3: Reduction to this compound

Objective: Reduce the nitro group to the final amine without over-reducing the aromatic ring.[1]

  • Reagents: 6-nitro intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

  • Procedure:

    • Suspend the nitro compound and Pd/C in the solvent mixture.[1]

    • Purge with N₂ followed by H₂.[1]

    • Stir at room temperature for 4-6 hours.

    • Monitoring: TLC (highly polar amine spot) or LC-MS.[1]

    • Workup: Filter through Celite to remove catalyst.[1] Concentrate the filtrate.

    • Yield: Typically >90%.[1][2]

Analytical Characterization Data (Expected)
TechniqueSignal Expectation
LC-MS [M+H]⁺ ≈ 178.2
1H NMR (DMSO-d6) δ 2.85 (s, 3H, N-CH3), δ 3.75 (s, 2H, CH2-C=O), δ 4.90 (br s, 2H, NH2), δ 6.3-6.8 (m, 3H, Ar-H), δ 10.1 (s, 1H, NH-Amide).[1]
Regio-Check NOESY correlation between N-CH3 and C5-H confirms N4-methylation.[1] C6-NH2 position confirmed by coupling constants of aromatic protons (ortho/meta patterns).[1]

Applications in Drug Discovery[1]

The this compound scaffold acts as a versatile "linker hub."[1]

Kinase Inhibitor Design

The C6-amine is often derivatized into a urea or amide to interact with the "hinge region" of kinases.[1] The N4-methyl group fits into hydrophobic pockets (e.g., the gatekeeper region), often improving potency compared to the N-H analog.[1]

Glutamate Receptor Antagonists

Quinoxalin-2,3-diones are classic AMPA antagonists.[1] The reduced 3,4-dihydro-2-one variants (like this topic) serve as bioisosteres that can improve blood-brain barrier (BBB) permeability due to reduced polarity compared to the dione.[1]

Linker Chemistry

The C6-amine allows for the attachment of PROTAC linkers.[1] The distinct vector of the C6 position (vs C7) allows for exploring different exit vectors from the protein binding pocket.[1]

References

  • Synthesis of Quinoxalinone Derivatives

    • Title: Regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones via reductive cyclization.[1]

    • Source:Journal of Organic Chemistry.
    • Link:[Link] (General reference for scaffold synthesis).[1]

  • Nitration Selectivity Studies

    • Title: Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite.[1][3]

    • Source:Organic & Biomolecular Chemistry (RSC).[1][3]

    • Link:[Link] (Demonstrates C7 selectivity, supporting the need for de novo synthesis for C6).

  • Commercial Analog Reference (7-Amino Isomer)

    • Title: 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride.[1][4]

    • Source: BLD Pharm / ChemicalBook.[1]

  • Scaffold Utility in Medicinal Chemistry

    • Title: Quinoxalin-2(1H)-ones as privileged scaffolds in drug discovery.[1]

    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link][1]

Sources

The Dihydroquinoxalin-2-one Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one core represents a "privileged scaffold" in modern medicinal chemistry. Distinct from its fully aromatic counterpart (quinoxalin-2-one), the dihydro- variant offers a unique non-planar geometry at the N4/C3 position, creating specific vectors for chiral functionalization and target engagement. This guide analyzes the scaffold's utility in oncology (specifically VEGFR-2 inhibition) and antimicrobial applications, providing validated synthetic protocols and mechanistic insights.

Structural Biology & Structure-Activity Relationship (SAR)

The biological efficacy of the dihydroquinoxalin-2-one core is governed by three primary vectors of modification. Unlike planar heteroaromatics, the C3 position in the dihydro- core is sp3-hybridized, allowing for the introduction of chirality—a critical factor in enhancing selectivity against protein targets like kinases.

SAR Logic & Causality
  • N1-Position (Lipophilicity & Metabolic Stability): Alkylation here modulates LogP. Bulky hydrophobic groups (e.g., benzyl, substituted phenyl) often enhance binding affinity in hydrophobic pockets of kinases (e.g., VEGFR-2 ATP binding site).

  • C3-Position (Stereogenic Center): This is the "diversity handle." Introduction of trifluoromethyl or aryl groups here restricts conformational flexibility, often locking the molecule into a bioactive conformation.

  • Benzenoid Ring (Electronic Tuning): Electron-withdrawing groups (EWGs) like Fluorine or Chlorine at positions 6 or 7 prevent rapid oxidative metabolism and enhance antimicrobial potency by altering the pKa of the N4 amine.

Visualization: SAR Decision Matrix

SAR_Matrix Core Dihydroquinoxalin-2-one Core N1 N1-Position (Solubility/Binding) Core->N1 C3 C3-Position (Chirality/Diversity) Core->C3 Benz Benzene Ring (Metabolic Stability) Core->Benz Kinase Kinase Selectivity (e.g., VEGFR-2) N1->Kinase Hydrophobic interaction C3->Kinase Stereocontrol ADME ADME Properties (LogP, t1/2) Benz->ADME Block oxidation Potency Antimicrobial Potency (Gyrase Inhibition) Benz->Potency Electronic effect

Figure 1: Strategic modification vectors for the dihydroquinoxalin-2-one scaffold and their downstream pharmacological effects.

Validated Synthetic Protocols

To ensure reproducibility, we present two distinct methodologies: a classical condensation for bulk scaffold generation and a modern photoredox approach for late-stage functionalization.

Protocol A: Classical Condensation (High-Throughput Compatible)

Objective: Synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one core. Mechanism: Nucleophilic substitution followed by intramolecular cyclization.[1]

Materials:

  • o-Phenylenediamine (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Base: Pyridine (favors cyclization) or K₂CO₃

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve o-phenylenediamine (10 mmol) in ethanol (20 mL). Add pyridine (12 mmol) to act as an acid scavenger.

  • Addition: Dropwise addition of ethyl bromoacetate (11 mmol) at 0°C to prevent di-alkylation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into ice-cold water. The precipitate is the crude product.

  • Purification: Recrystallize from ethanol/water.

    • Why this works: The pyridine neutralizes the HBr generated, driving the equilibrium toward the cyclized product rather than the oxidized quinoxalinone form.

Protocol B: Visible-Light Photoredox C3-Functionalization (Green Chemistry)

Objective: Introduction of trifluoromethyl/alkyl groups at C3 using radical chemistry. Source Grounding: Based on recent protocols utilizing Ru(bpy)₃Cl₂ catalysts (See Ref [2], [4]).

Materials:

  • Substrate: 3,4-dihydroquinoxalin-2(1H)-one[2][3]

  • Reagent: Trifluoromethyl ketone or alkyl halide

  • Catalyst: Ru(bpy)₃Cl₂ (1 mol%) or Eosin Y (Organocatalyst)

  • Light Source: Blue LED (455 nm)[4]

Step-by-Step Methodology:

  • Setup: In a Pyrex tube, combine the dihydroquinoxalin-2-one derivative (0.5 mmol), the alkylating agent (1.5 equiv), and the photocatalyst in MeCN (3 mL).

  • Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen quenches the excited triplet state of the photocatalyst.

  • Irradiation: Stir under Blue LED irradiation at room temperature for 12–24 hours.

  • Isolation: Remove solvent in vacuo. Purify via flash column chromatography.

Visualization: Photoredox Workflow

Photoredox_Flow Start Reactants: Dihydroquinoxalinone + R-X SET SET Mechanism: Radical Generation at C3 Start->SET Mix in MeCN Cat Catalyst: Ru(bpy)3Cl2 or Eosin Y Light Excitation: Blue LED (455 nm) Cat->Light Activation Light->SET Electron Transfer Prod Product: C3-Functionalized Scaffold SET->Prod Radical Recombination

Figure 2: Photoredox catalysis workflow for C3-functionalization, utilizing Single Electron Transfer (SET).

Therapeutic Applications & Mechanisms[7]

Oncology: VEGFR-2 Inhibition

The dihydroquinoxalin-2-one scaffold acts as a bioisostere to the quinoline core found in FDA-approved drugs like Lenvatinib.

  • Mechanism: These derivatives function as Type II kinase inhibitors. They occupy the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

  • Key Interaction: The amide NH (N1-H) and carbonyl (C2=O) often form a "hinge binder" motif, hydrogen bonding with Cys919 in the kinase hinge region. The hydrophobic tail (N1-substitution) extends into the allosteric hydrophobic pocket, preventing the activation loop from adopting the active conformation.

  • Data Insight: Recent studies (Ref [1], [5]) indicate IC50 values in the low micromolar to nanomolar range (e.g., 2.20 µM against MCF-7 cells), comparable to Sorafenib.

Antimicrobial: DNA Gyrase Inhibition

Derivatives bearing hydrazone or sulfonyl moieties at position 6 or 7 have demonstrated broad-spectrum antibiotic activity.

  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II), preventing DNA supercoiling and replication.

  • Selectivity: Compounds with Fluorine substitutions (Ref [3]) show enhanced penetration of the bacterial cell wall in Gram-negative strains (E. coli).

Visualization: VEGFR-2 Inhibition Pathway

VEGFR_Pathway Ligand VEGF Ligand (Extracellular) Receptor VEGFR-2 Receptor (Transmembrane) Ligand->Receptor Activation ATP ATP Binding Site Receptor->ATP Requires ATP Inhibitor Dihydroquinoxalin-2-one Inhibitor Inhibitor->ATP Competitive Binding (Blocks ATP) Phos Autophosphorylation (Tyr Residues) Inhibitor->Phos Prevents ATP->Phos If ATP binds Signal Downstream Signaling (RAF/MEK/ERK) Phos->Signal Angio Angiogenesis (Tumor Growth) Signal->Angio

Figure 3: Mechanism of Action for VEGFR-2 inhibition. The inhibitor competes with ATP, halting the phosphorylation cascade required for angiogenesis.

Quantitative Performance Data

Compound ClassTargetKey Substituent (SAR)Activity Metric (IC50/MIC)Reference
Quinoxalin-2-one VEGFR-2 (HepG-2)N1-phenyl-thiazole tail5.30 µM[1]
3-CF3-dihydro... S. aureusC3-TrifluoromethylMIC: 1.95 µg/mL[3]
Sulfonyl-deriv DNA GyraseC6-Sulfonyl hydrazoneIC50: 10.93 µM[6]
C3-Alkylated General CytotoxicityC3-Alkyl (Photoredox)Moderate[2]

References

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors. Bioorganic Chemistry, 2021.[6]Link

  • Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry, 2022.Link

  • Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 2013.Link

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation. Molecules, 2023.Link

  • New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations. Archiv der Pharmazie, 2022.Link

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone... as antimicrobial potential. Journal of Molecular Structure, 2022.Link

Sources

The Ascending Trajectory of 6-Amino-Quinoxalinone Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, 6-amino-quinoxalinone intermediates are emerging as a particularly promising core for the development of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, therapeutic potential, and biological evaluation of these versatile intermediates, offering field-proven insights for their application in contemporary drug discovery programs.

The 6-Amino-Quinoxalinone Core: A Strategic Starting Point

The 6-amino-quinoxalinone scaffold combines the key structural features of a quinoxalinone ring system with a strategically positioned amino group. This amino moiety serves as a crucial synthetic handle, allowing for a wide range of structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.[3] The quinoxalinone core itself provides a rigid framework that can effectively interact with various biological targets.

Synthesis of 6-Amino-Quinoxalinone Intermediates: Versatile Methodologies

The construction of the 6-amino-quinoxalinone core can be achieved through several synthetic routes. A common and effective strategy involves the condensation of appropriately substituted o-phenylenediamines with α-dicarbonyl compounds or their equivalents.[4]

A key intermediate, 6-amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, can be synthesized through the alkaline hydrolysis of a fused alloxazine.[3] This provides a valuable building block for further derivatization. Another commercially available starting material is 6-Amino-3-methylquinoxalin-2(1H)-one.[5]

DOT Diagram: General Synthesis of 6-Amino-Quinoxalinone Derivatives

Synthesis of 6-Amino-Quinoxalinone Derivatives start Substituted o-phenylenediamine cyclization Cyclocondensation start->cyclization dicarbonyl α-Dicarbonyl Compound dicarbonyl->cyclization quinoxalinone 6-Amino-Quinoxalinone Core cyclization->quinoxalinone Formation of Quinoxalinone Ring derivatization Derivatization of 6-Amino Group quinoxalinone->derivatization therapeutic_agent Therapeutic Agent derivatization->therapeutic_agent Introduction of Pharmacophores

Caption: General synthetic route to 6-amino-quinoxalinone-based therapeutic agents.

Therapeutic Potential: Targeting Key Pathological Pathways

Derivatives of the 6-amino-quinoxalinone core have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The anticancer potential of quinoxalinone derivatives is well-documented, with many compounds acting as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[2] The 6-amino group provides an excellent attachment point for moieties that can enhance binding to the ATP-binding pocket of various kinases.

Table 1: Anticancer Activity of Selected Quinoxalinone Derivatives

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
VIIIc 3-(methylquinoxalin-2-yl)amino derivative with a urea moietyHCT116 (Colon)2.5[2]
XVa 3-(chloroquinoxalin-2-yl)amino derivativeHCT116 (Colon)4.4[2]
11 Novel quinoxaline derivativeMultiple cell lines0.81 - 2.91[6]
13 Novel quinoxaline derivativeMultiple cell lines0.81 - 2.91[6]
45 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung)0.44[7]

DOT Diagram: Kinase Inhibition by 6-Amino-Quinoxalinone Derivatives

Kinase_Inhibition inhibitor 6-Amino-Quinoxalinone Derivative kinase Protein Kinase (e.g., EGFR, COX-2) inhibitor->kinase Binds to ATP Pocket phosphorylation Phosphorylation inhibitor->phosphorylation Inhibits substrate Substrate Protein kinase->substrate Catalyzes atp ATP atp->kinase substrate->phosphorylation downstream Downstream Signaling (Proliferation, Survival) phosphorylation->downstream apoptosis Apoptosis downstream->apoptosis Leads to (when inhibited)

Caption: Mechanism of action for kinase-inhibiting 6-amino-quinoxalinone derivatives.

Antimicrobial Activity

The quinoxalinone scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][8] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[8]

Experimental Protocols for Biological Evaluation

The successful development of therapeutic agents from 6-amino-quinoxalinone intermediates relies on robust and reproducible biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 6-amino-quinoxalinone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[9]

DOT Diagram: MTT Assay Workflow

MTT_Assay_Workflow step1 Seed Cells in 96-well Plate step2 Treat with Compound step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate & Formazan Formation step3->step4 step5 Solubilize Formazan step4->step5 step6 Measure Absorbance step5->step6 step7 Calculate IC50 step6->step7

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

6-Amino-quinoxalinone intermediates represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. The demonstrated efficacy of their derivatives as anticancer and antimicrobial agents warrants further investigation and development. As our understanding of the complex signaling pathways involved in various diseases deepens, the strategic design of novel 6-amino-quinoxalinone-based compounds will undoubtedly lead to the discovery of next-generation therapies.

References

  • Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Elsisi, D. M., Abu Ali, O. A., Abusaif, M. S., Askar, A. A., Farag, A. A., & Ammar, Y. A. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131463.
  • Elsisi, D. M., Abu Ali, O. A., Abusaif, M. S., Askar, A. A., Farag, A. A., & Ammar, Y. A. (2022). Design, synthesis of new novel quinoxalin-2(1H)
  • Bouzroura, S., & Djebbar, S. (2018). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
  • Newehy, A. A., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2137.
  • Abdel-Aziz, A. A.-M., et al. (2019).
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3123.
  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3).
  • Fluorochem. 6-Amino-1,4-dihydro-quinoxaline-2,3-dione.
  • Wang, Y., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega, 6(35), 22695–22705.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.
  • Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. International Journal of Medicinal Chemistry, 2012, 1-6.
  • El-Gazzar, A. R. B. A., et al. (2023). Synthesis of some new quinoxaline derivatives.
  • Kumar, S., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Vani, V., Lakshmi, G., & Rushda, S. (2026). Chemical Structure, Synthetic Strategies, Stru - Asian Journal of Pharmaceutical Research and Development Quinoxaline-2, 3-Dione. Asian Journal of Pharmaceutical Research and Development.
  • Synthetic quinoxalin-2(1H)-one derivatives.
  • BLDpharm. 19801-05-9|6-Amino-3-methylquinoxalin-2(1H)-one.

Sources

Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Quinoxaline and its oxidized form, quinoxalinone, represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Formed by the fusion of a benzene ring and a pyrazine ring, this scaffold is a versatile building block for designing biologically active molecules.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6]

The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, serves as a "privileged structure" in drug discovery. This is due to its ability to interact with multiple biological targets through various non-covalent interactions. The introduction of a methyl group at the N-4 position to create the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold further refines its steric and electronic properties, providing a robust framework for developing novel therapeutic agents. This guide offers a comprehensive exploration of this specific class of derivatives, from fundamental synthesis to their evaluation in critical biological assays, aimed at researchers and scientists in the field of drug development.

PART 1: Synthetic Strategies and Molecular Characterization

The synthetic accessibility of the quinoxalinone core is a key advantage for its widespread investigation.[7][8] The most common and reliable approach involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.

Core Synthesis: The Tandem Condensation-Cyclization Reaction

The foundational synthesis of 4-methyl-3,4-dihydro-1H-quinoxalin-2-one typically proceeds via a copper-catalyzed intramolecular cyclization. This method provides a direct route to the core structure, which can then be further derivatized.

Experimental Protocol: Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one [9]

  • Reaction Setup: In a round-bottom flask, suspend 2-bromoaniline (1.0 equiv), sarcosine (2.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and copper(I) chloride (CuCl, 0.1 equiv) in dry dimethyl sulfoxide (DMSO).

  • Ligand Addition: Add dimethylethylenediamine (0.4 equiv) to the suspension.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen gas through it for 5-10 minutes.

  • Heating: Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water and a saturated aqueous solution of ammonium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to afford the pure 4-methyl-3,4-dihydro-1H-quinoxalin-2-one.

Synthetic Workflow Diagram

Synthesis_Workflow reagents 2-Bromoaniline + Sarcosine CuCl, K3PO4, Ligand, DMSO reaction N2 Atmosphere 110 °C, 24h reagents->reaction Intramolecular Cyclization workup Quench with H2O Extract with Ethyl Acetate reaction->workup purification Silica Gel Column Chromatography workup->purification product 4-Methyl-3,4-dihydro- quinoxalin-2(1H)-one purification->product

Caption: General workflow for the synthesis of the core scaffold.

Derivatization Strategies

Once the core is synthesized, derivatization is key to exploring the structure-activity relationship (SAR). Common strategies include:

  • Hydrazinolysis: Reaction of the core with hydrazine hydrate can introduce a reactive hydrazinyl group at the C3 position, which serves as a handle for creating hydrazone and pyrazole derivatives.[10]

  • Condensation Reactions: The active methylene group at C3 can undergo condensation with various aldehydes and ketones to introduce diverse substituents.[11]

  • Alkylation: The N1-H can be alkylated under basic conditions to produce N1-substituted derivatives.[12]

PART 2: Biological Activities and Mechanistic Insights

Derivatives of the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold have demonstrated significant potential across multiple therapeutic areas. Their mechanism often involves the inhibition of key enzymes that are overactive in disease states.

Anticancer and Enzyme Inhibitory Activity

A prominent area of investigation is the anticancer potential of these derivatives. Many exhibit potent cytotoxic effects against various human cancer cell lines and function by inhibiting critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and enzymes such as Cyclooxygenase-2 (COX-2).[13]

Quantitative Data: In Vitro Biological Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of representative 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide analogs against cancer cell lines and key enzymes. Lower IC₅₀ values indicate higher potency.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HepG-2 (Liver Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)EGFR IC₅₀ (µM)COX-2 IC₅₀ (µM)
4a 3.213.844.131.831.95
5 4.094.214.542.042.16
11 0.930.811.120.450.51
13 2.142.432.911.071.15
Doxorubicin 0.720.650.88--
Celecoxib ----0.48
Data sourced from Ahmed et al., 2022.[13]

The data clearly indicates that certain derivatives, particularly compound 11 , exhibit potent anticancer activity, with IC₅₀ values approaching that of the standard chemotherapeutic drug, Doxorubicin.[13] Furthermore, its strong inhibition of both EGFR and COX-2 suggests a multi-targeted mechanism of action, which can be advantageous in overcoming drug resistance.

Selective Kinase Inhibition: Targeting JNK3

Beyond broad cytotoxicity, rational drug design has enabled the development of highly selective inhibitors. The c-Jun N-terminal kinase 3 (JNK3) is a crucial enzyme in neurodegenerative diseases and inflammatory processes.[14] The 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a key fragment for inhibiting JNK3. Through structure-based optimization, derivatives have been synthesized that show high potency and selectivity for JNK3 over other kinases like DDR1 and EGFR, which is critical for minimizing off-target side effects.[14]

Logical Diagram: From Broad Inhibitor to Selective Agent

Drug_Optimization node1 Lead Compound J46 3,4-dihydroquinoxalin-2(1H)-one core High JNK3 Inhibition Poor Selectivity (DDR1, EGFR) Poor Solubility node2 {Rational Modification|{Structure-Based Design | Modify 'Warhead' Group}} node1->node2 Optimization Strategy node3 node3 node2->node3 Result

Caption: Optimization path from a promiscuous to a selective inhibitor.

PART 3: Standardized Assay Methodologies

To ensure the reliability and reproducibility of biological data, standardized protocols are essential. The following sections detail common assays used to evaluate these quinoxalinone derivatives.

Protocol: In Vitro COX-2 Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against the COX-2 enzyme.

  • Enzyme Preparation: Reconstitute purified COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compound (typically from 0.01 µM to 100 µM) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the natural substrate for COX) to each well.

  • Reaction & Termination: Allow the reaction to proceed for a specified time (e.g., 5 minutes) and then terminate it.

  • Detection: Quantify the amount of prostaglandin produced using a colorimetric or fluorometric detection kit. The signal intensity is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme with no inhibitor). Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Workflow for Enzyme Inhibition Screening

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Dispense Test Compounds (Varying Concentrations) p2 Add COX-2 Enzyme p1->p2 r1 Pre-incubate (15 min) p2->r1 r2 Add Arachidonic Acid (Substrate) r1->r2 r3 Incubate (5 min) r2->r3 a1 Add Detection Reagent r3->a1 a2 Read Absorbance (Plate Reader) a1->a2 a3 Calculate % Inhibition & IC50 Value a2->a3

Caption: Step-by-step workflow for a typical in vitro COX-2 assay.

Conclusion and Future Directions

The 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a validated and highly promising starting point for the development of new therapeutic agents. Its synthetic tractability allows for the creation of large libraries of derivatives, while its inherent biological activity provides a strong foundation for lead optimization. Research has demonstrated its potential in producing multi-targeted anticancer agents as well as highly selective kinase inhibitors.[13][14]

Future work should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their drug-like characteristics.[15] The exploration of novel derivatization strategies to access unexplored chemical space and the use of advanced computational modeling for more precise, structure-based drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 1-27.
  • BenchChem. (2025). Head-to-head comparison of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one analogs in biological assays. BenchChem Technical Guides.
  • Mondal, P., & Jana, A. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science Publishers.
  • Prajapati, N. R., & Dadhania, K. D. (2015). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org.
  • Ramli, Y., et al. (2015). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
  • Sharma, V., & Kumar, P. (2015). Pharmacological Profile of Quinoxalinone.
  • Saeedi, M., et al. (2010). The Combinatorial Synthesis of Bioactive Quinoxalines, Quinoxalinones and Quinoxalinols. Bentham Science Publishers.
  • Srinivas, M., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Rawal, R. K., & Amir, M. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 847-872.
  • Vicente, F., & Queiroz, J. A. (2014).
  • Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)
  • Nakatani, T., et al. (2017).
  • Wang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.
  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6524.
  • Organic Chemistry Portal. (2025). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.
  • Ghorab, M. M., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • Fathalla, O. A., et al. (2010). Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. TSI Journals.

Sources

The Privileged Scaffold: A Guide to Nitrogen-Containing Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Nitrogen Heterocycle

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles hold a position of unparalleled importance. These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are not merely common; they are a cornerstone of drug design and development. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals the staggering prevalence of these structures. Depending on the analysis, approximately 60% to over 85% of all unique small-molecule drugs contain at least one nitrogen heterocycle.[1][2][3] A recent study of drugs approved between 2013 and 2023 found that an incredible 82% contained a nitrogen heterocycle, a significant increase from previous decades.[4][5] This dominance is not coincidental but is rooted in the unique and highly advantageous physicochemical properties that the nitrogen atom imparts to a molecular scaffold.

This guide provides an in-depth exploration of nitrogen-containing heterocyclic building blocks for drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these "privileged scaffolds" to design the next generation of therapeutics. We will delve into the fundamental reasons for their success, explore key classes of these compounds, outline strategic applications, and provide practical experimental workflows.

Chapter 1: The Privileged Position of Nitrogen Heterocycles in Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Nitrogen heterocycles are the quintessential example, owing to a confluence of structural and electronic features that make them exceptionally suitable for interacting with the machinery of life.

The Power of the Nitrogen Atom

The inclusion of a nitrogen atom in a carbocyclic ring fundamentally alters the molecule's properties in several ways that are highly beneficial for drug design:

  • Hydrogen Bonding: Nitrogen atoms, with their lone pair of electrons, can act as powerful hydrogen bond acceptors.[6][7] Conversely, when part of an N-H group (as in pyrrole or indole), they can act as hydrogen bond donors. This dual capability is critical for establishing high-affinity interactions with protein targets, such as enzymes and receptors, which are rich in hydrogen bond donors and acceptors.[6][7]

  • Modulation of pKa and Solubility: The basicity of nitrogen atoms can be finely tuned by their local chemical environment (e.g., aromatic vs. aliphatic ring, electron-withdrawing/donating substituents).[8] This allows medicinal chemists to control the ionization state of a drug molecule at physiological pH. A basic nitrogen can be protonated, forming a salt that dramatically increases aqueous solubility—a key factor for oral absorption and formulation.[8]

  • Dipole Moments and Polarity: The electronegativity of nitrogen introduces a dipole moment into the ring system, increasing local polarity. This can enhance interactions with polar residues in a binding pocket and improve water solubility, thereby optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

  • Metabolic Stability: Strategic placement of nitrogen atoms can block sites of oxidative metabolism. For instance, replacing a metabolically vulnerable C-H bond with a nitrogen atom (a "CH to N scan") is a common tactic in lead optimization to increase a drug's half-life.[8]

Bioisosterism and Structural Diversity

Nitrogen heterocycles are masters of disguise, frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6] This strategy allows for the modification of a lead compound to improve its properties while retaining its core binding interactions.[6][9]

  • Classic Bioisosteres: A tetrazole ring is a well-known bioisostere for a carboxylic acid group, offering a similar acidic pKa and spatial arrangement but with improved metabolic stability and cell permeability.[]

  • Scaffold Hopping: Entire carbocyclic rings can be replaced with heterocyclic analogues (e.g., benzene to pyridine) to introduce polarity, improve solubility, or provide new vectors for substituent placement.[6][8]

  • 3D Conformation: The introduction of saturated, non-aromatic heterocycles like piperidine or morpholine provides well-defined three-dimensional geometry. This is crucial for "escaping flatland"—moving away from planar, aromatic structures towards more complex 3D shapes that can offer higher selectivity and better physicochemical properties.[11]

The combination of these features makes nitrogen heterocycles a uniquely versatile toolkit for the medicinal chemist, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.[6]

Chapter 2: Key Classes of N-Heterocyclic Building Blocks in Approved Drugs

The diversity of N-heterocycles used in medicine is vast. However, a few core structures appear with remarkable frequency, forming the backbone of many blockbuster drugs.

Six-Membered Rings: The Workhorses

Six-membered rings are the most common N-heterocycles found in pharmaceuticals.[6]

  • Pyridine: Having recently overtaken piperidine as the most common N-heterocycle in newly approved drugs, pyridine is a planar, aromatic ring analogous to benzene but with one CH group replaced by a nitrogen.[4][5] This substitution adds a hydrogen bond acceptor, a dipole moment, and a site of basicity. It is a key component in drugs like Ibrutinib (anticancer) and Palbociclib (anticancer).[6]

  • Piperidine: This saturated, non-planar ring is one of the most prevalent scaffolds in all approved drugs.[6] It provides a basic nitrogen center and a rigid 3D conformation, making it invaluable for orienting substituents into binding pockets. It is found in drugs such as Ritalin (methylphenidate, ADHD) and the blockbuster anticoagulant Apixaban.[6]

  • Pyrimidine: As a core component of the nucleobases cytosine, thymine, and uracil, the pyrimidine scaffold is fundamental to biology.[7][12] In medicinal chemistry, it serves as a "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the protein's backbone. It is central to the action of anticancer drugs like Imatinib and Gefitinib.[13]

Five-Membered Rings: The Versatile Players

Five-membered heterocycles, often called azoles, offer a different geometry and electronic profile.

  • Pyrrole & Indole: Pyrrole is a five-membered aromatic ring. When fused to a benzene ring, it forms indole, a privileged structure found in the amino acid tryptophan and numerous natural products.[14] Indole derivatives are widely used in anticancer and CNS-active agents.[12]

  • Imidazole & Pyrazole: These are five-membered rings with two nitrogen atoms. Imidazole is a component of the amino acid histidine and is known for its ability to coordinate with metal ions in metalloenzymes.[15] Pyrazole has seen a significant rise in prevalence in recently approved drugs and is a key component in the anti-inflammatory drug Celecoxib and the kinase inhibitor Crizotinib.[4][5]

  • Triazoles: These rings contain three nitrogen atoms and are often used as stable, non-hydrolyzable bioisosteres for amide bonds.[6] The antifungal drug Fluconazole is a prominent example.

Prevalence of Top N-Heterocycles in Recently Approved Drugs

The following table summarizes the ranking of the most frequently occurring nitrogen heterocycles in small-molecule drugs approved by the FDA between 2013 and 2023.

RankHeterocycleRing TypeKey Features
1Pyridine6-Membered, AromaticH-bond acceptor, basic, polar
2Piperidine6-Membered, SaturatedBasic, rigid 3D scaffold
3Piperazine6-Membered, SaturatedTwo basic centers, versatile linker
4IndoleFused 5/6-MemberedH-bond donor, aromatic, bio-relevant
5Pyrimidine6-Membered, AromaticH-bond acceptor, kinase hinge-binder
6Pyrazole5-Membered, AromaticTwo nitrogens, versatile scaffold

Data adapted from an analysis of U.S. FDA-approved drugs from 2013-2023.[4][5]

Chapter 3: Strategic Application in Lead Optimization

The true power of N-heterocyclic building blocks is realized during the lead optimization phase of drug discovery, where a promising "hit" compound is iteratively modified to become a clinical candidate. The choice of which heterocycle to use, and where to place it, is a causal decision aimed at solving specific molecular challenges.

Workflow for Heterocycle-Driven Lead Optimization

The process of incorporating heterocycles is a logical, problem-solving workflow. The diagram below illustrates the decision-making process.

Lead_Optimization_Workflow cluster_problem Identify Problem cluster_strategy Select Strategy cluster_choices Rationale-Driven Choices cluster_synthesis Synthesize & Test cluster_outcome Analyze Outcome Problem Poor Potency or Poor Selectivity or Poor ADME Properties Strategy Introduce N-Heterocycle Problem->Strategy Solution Potency Increase Potency: Add H-bond donor/acceptor (e.g., Pyridine, Imidazole) Strategy->Potency Why? Selectivity Improve Selectivity: Introduce rigid scaffold (e.g., Piperidine, Spirocycle) Strategy->Selectivity Why? ADME Enhance ADME: Increase solubility (Basic N) Block metabolism (Aromatic N) Strategy->ADME Why? Synthesize Synthesize Analog Potency->Synthesize Selectivity->Synthesize ADME->Synthesize Test In Vitro & In Vivo Assays Synthesize->Test Analyze Analyze SAR Data Test->Analyze Decision Improved Candidate? Analyze->Decision Decision->Strategy No, Iterate Done Lead Candidate Decision->Done Yes

Caption: A workflow for rational drug design using N-heterocycles.

  • Causality in Potency Enhancement: If a lead compound has weak binding affinity (potency), the cause is often a suboptimal interaction with the target protein. Introducing a pyridine or pyrimidine ring can create a new, strong hydrogen bond with a key residue in the binding pocket, directly causing an increase in affinity.[6][7]

  • Causality in Selectivity Improvement: Poor selectivity arises when a drug binds to unintended off-targets. This is common with flexible, "greasy" molecules. Replacing a flexible alkyl chain with a rigid piperidine ring constrains the molecule's conformation.[11] This new shape is tailored to fit the intended target pocket precisely, making it sterically and electronically incompatible with off-targets, thus causing an increase in selectivity.

  • Causality in ADME Optimization: If a compound has poor oral bioavailability, the cause is often low aqueous solubility. Introducing a basic nitrogen, such as in a piperazine ring, provides a handle for protonation at the low pH of the stomach.[8] This charged species is much more soluble, leading to better absorption and directly causing improved bioavailability.

Chapter 4: Experimental Workflow: Synthesis and Analysis

The successful application of these building blocks requires robust and validated synthetic and analytical protocols. Here, we outline a standard workflow for incorporating a heterocyclic building block onto a core scaffold using a common cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound by coupling an aryl halide (Core-X) with a heterocyclic boronic acid (Het-B(OH)₂). This is a cornerstone reaction in medicinal chemistry for its reliability and functional group tolerance.

Objective: To couple a generic bromo-substituted core scaffold with pyridine-4-boronic acid.

Materials:

  • Bromo-core scaffold (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the bromo-core scaffold (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Pre-mixing (The "Why"): In a separate vial, dissolve the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane. This pre-mixing step is crucial as it allows for the in situ formation of the active Pd(0) catalyst species before it is introduced to the main reaction mixture, ensuring a more efficient and reproducible reaction initiation.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the main flask containing the solids. The mixture should be a suspension. Degassing the water (e.g., by bubbling nitrogen through it for 15-20 minutes) is a self-validating step that removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the main reaction flask via syringe.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring (The "Why"): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Regular monitoring is a self-validating practice. It confirms that starting materials are being consumed and product is forming, preventing the risk of a failed reaction due to reagent degradation or catalyst poisoning from going unnoticed for hours. A small aliquot is taken, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate or injected into the LC-MS.

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with water and extract three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Case Study: Kinase Inhibitor Synthesis

Many modern kinase inhibitors use a pyrimidine core to bind to the "hinge" region of the kinase enzyme. The diagram below illustrates a simplified signaling pathway and the role of the inhibitor.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to ATP ATP ATP->Kinase Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase Competitively Binds to ATP Pocket

Caption: Inhibition of a kinase signaling pathway by an N-heterocyclic drug.

The pyrimidine core of the inhibitor forms hydrogen bonds with the kinase hinge, occupying the ATP binding pocket and preventing the phosphorylation event that would otherwise propagate the signal. The strategic placement of other N-heterocycles on the periphery of the inhibitor would then be used to enhance selectivity for the target kinase and optimize the drug's overall ADME profile.

Conclusion

Nitrogen-containing heterocycles are not merely structural components; they are functional tools that empower medicinal chemists to solve complex biological and pharmacological problems. Their prevalence in nature and in approved drugs is a testament to their evolutionary and synthetic fitness.[2][6][16] By understanding the fundamental principles that govern their properties—hydrogen bonding, pKa modulation, and conformational rigidity—researchers can make rational, causality-driven decisions in the design of new medicines. The continued exploration of novel heterocyclic scaffolds and synthetic methodologies will undoubtedly ensure that these privileged structures remain at the heart of drug discovery for the foreseeable future.

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • How a Single Nitrogen Atom Could Transform the Future of Drug Discovery. The University of Oklahoma.
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. ResearchGate.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Open Medicinal Chemistry Journal.
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry.
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
  • N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review. Letters in Organic Chemistry.
  • Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. ResearchGate.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate.
  • A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. International Journal of Pharmaceutical Sciences.
  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Taylor & Francis Online.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.

Sources

Methodological & Application

Protocols for N-methylation of 6-amino-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-amino-3,4-dihydroquinoxalin-2(1H)-one presents a complex chemo- and regioselectivity challenge due to the presence of three distinct nitrogen centers: the amide (N1), the endocyclic secondary amine (N4), and the exocyclic primary aniline (N6).[1] This Application Note provides validated protocols to selectively methylate these positions. We prioritize protection-group strategies for N1-methylation to ensure high fidelity and reductive amination for N6-methylation to prevent over-alkylation (quaternization).[1][2]

Chemo- and Regioselectivity Analysis

Before attempting synthesis, one must understand the electronic landscape of the molecule. The three nitrogen atoms possess distinct pKa values and nucleophilicities.

PositionTypeElectronic CharacterReactivity Profile
N1 Lactam (Amide)Acidic (pKa ~13–14 in DMSO).[1][2]Poor nucleophile in neutral state. Requires strong base (e.g., NaH,

) to deprotonate. Once deprotonated, it is highly reactive toward electrophiles (MeI).
N4 Secondary AnilineNucleophilic (pKa ~0–1 of conjugate acid).Moderately nucleophilic.[2] Sterically hindered by the adjacent C3 methylene and fused ring. Less reactive than N6.
N6 Primary AnilineHighly Nucleophilic (pKa ~4–5 of conjugate acid).The most nucleophilic site in neutral conditions. Susceptible to poly-alkylation (quaternization) if using alkyl halides.[1][2]
Decision Tree for Protocol Selection

MethylationStrategy Start Target: 6-Amino-3,4-dihydroquinoxalin-2(1H)-one Decision Which Nitrogen requires Methylation? Start->Decision N1_Branch Target: N1 (Amide) Decision->N1_Branch N6_Branch Target: N6 (Exocyclic Amine) Decision->N6_Branch N1_Strat STRATEGY: Protection First 1. Boc-protection of N6 2. Base-mediated N1-Methylation 3. Acidic Deprotection N1_Branch->N1_Strat N6_Strat STRATEGY: Reductive Amination Use Formaldehyde + NaCNBH3 (Avoids quaternary salts) N6_Branch->N6_Strat

Figure 1: Strategic workflow for regioselective methylation.

Protocol A: Selective N1-Methylation (Amide)

Objective: Synthesize 6-amino-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Challenge: Using strong base (NaH) on the unprotected substrate will lead to competitive deprotonation/alkylation of the N6-amine. Solution: A three-step "Protect-Methylate-Deprotect" sequence.[1][2]

Step 1: N6-Protection (Boc-Protection)[1][2]
  • Dissolve: Suspend 6-amino-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in dry THF or Dioxane/Water (1:1).

  • Reagent: Add

    
     (1.1 eq) and 
    
    
    
    (2.0 eq).[2]
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (disappearance of polar amine spot).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
    • Checkpoint: The product (N-Boc intermediate) should be a stable solid.[2]

Step 2: N1-Methylation[1][2][3]
  • Setup: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF (0.1 M concentration) under Nitrogen/Argon.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

    • Observation: Evolution of

      
       gas.[2] The solution often turns yellow/orange due to the amide anion.
      
    • Time: Stir at 0°C for 30 mins to ensure complete deprotonation of N1.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully add saturated

    
     solution.[2]
    
  • Isolation: Extract with EtOAc (3x). Wash organic layer with water (5x) to remove DMF (critical for purity).[2] Dry and concentrate.

Step 3: Deprotection[1][2][3][4]
  • Reaction: Dissolve the methylated intermediate in DCM/TFA (4:1 ratio). Stir at RT for 1 hour.

  • Workup: Concentrate in vacuo. Neutralize the residue with saturated

    
     and extract with DCM or EtOAc.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Selective N6-Dimethylation (Aniline)

Objective: Synthesize 6-(dimethylamino)-3,4-dihydroquinoxalin-2(1H)-one. Challenge: Direct alkylation with MeI is uncontrollable and leads to quaternary ammonium salts (


).
Solution:  Reductive methylation using Formaldehyde and Sodium Cyanoborohydride (

). This method is self-limiting to the tertiary amine.[1][2]
Experimental Procedure
  • Solvent System: Dissolve 6-amino-3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol) in Methanol (10 mL) containing 1% Acetic Acid (to facilitate iminium ion formation).

  • Reagent A: Add Aqueous Formaldehyde (37% wt, 5.0 eq). Stir for 15 mins at RT.

  • Reagent B: Cool to 0°C. Add

    
     (3.0 eq) portion-wise.
    
    • Note: Do not use

      
       as it reduces the imine too fast and can reduce the quinoxalinone carbonyl or double bonds in some analogues. 
      
      
      
      is specific for the iminium species.
  • Reaction: Warm to RT and stir for 4–16 hours.

  • Validation: Check LC-MS for M+28 (monomethyl) and M+56 (dimethyl) shifts.

  • Workup: Quench with 1N NaOH (to pH > 10). Extract with DCM.[2]

    • Safety: Acidification of reaction mixtures containing cyanide (

      
      ) can release HCN gas. Perform workup in a fume hood and keep pH basic during disposal.[2]
      

Analytical Validation

To confirm regioselectivity, compare the


 NMR signals.
FeatureN1-Methyl IsomerN6-Dimethyl Isomer
Methyl Shift (

)
Singlet ~3.3–3.5 ppmSinglet ~2.9–3.0 ppm (6H)
NOE Signal Strong NOE between N-Me and C8-H (aromatic proton).[1][2]Strong NOE between N-Me and C5-H / C7-H.
Amide NH Absent Present (~10–11 ppm)
Aniline

Present (Broad singlet ~4–6 ppm)Absent

References

  • Regioselective Synthesis of Quinoxalinones: Stepanova, E. E., et al. "Facile Synthesis of Regioisomeric N-Alkyl Substituted 3-Methylene-3,4-dihydroquinoxalin-2(1H)-ones."[1][2][3][4] ChemistrySelect, 2017.

  • Reductive Methylation of Anilines: Bieber, L. W., et al. "Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc." Tetrahedron Letters, 2007.[5]

  • General Quinoxalinone Chemistry: "Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones." Organic Chemistry Portal.

  • Microwave-Assisted Synthesis of 6-Aminoquinoxalines: "Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution." Molecules, 2006.[6]

Sources

Application Note: Amide Coupling Strategies for 6-Amino-Quinoxalin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 6-amino-quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing frequently in glutamate receptor antagonists (AMPA/NMDA), kinase inhibitors, and intercalating agents. However, derivatizing the exocyclic amine at the 6-position presents significant synthetic challenges.

This Application Note provides a definitive guide to overcoming the two primary hurdles associated with this scaffold:

  • Electronic Deactivation: The 6-amino group is electronically coupled to the electron-deficient pyrazine ring, significantly reducing its nucleophilicity compared to standard anilines.

  • Solubility: The lactam moiety (–NH–CO–) creates strong intermolecular hydrogen bonding networks, rendering the substrate sparingly soluble in standard organic solvents (DCM, THF) and requiring polar aprotic media (DMF, DMSO).

This guide details two validated protocols: a HATU-mediated approach for standard acids and an Acid Chloride approach for sterically hindered or unreactive partners.

Mechanistic Insight & Challenges

To optimize the reaction, one must understand the electronic environment. The quinoxalinone core pulls electron density away from the 6-amino group. Furthermore, the substrate exists in a tautomeric equilibrium, though the lactam form predominates in solution.

Electronic Deactivation Map

The following diagram illustrates the electron-withdrawing vectors that deactivate the primary amine.

electronic_deactivation Substrate 6-Amino-Quinoxalinone Pyrazine Pyrazine Ring (Electron Deficient) Substrate->Pyrazine Core Structure Solubility High Lattice Energy (Requires DMF/DMSO) Substrate->Solubility H-Bonding Network Amine 6-NH2 (Low Nucleophilicity) Pyrazine->Amine Resonance Deactivation Lactam Lactam Carbonyl (Inductive Withdrawal) Lactam->Pyrazine EWG Effect

Figure 1: Mechanistic factors reducing reactivity of the 6-amino group.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Valuable carboxylic acids, chiral acids, and small-scale parallel synthesis. Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester). The additional nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction with poor nucleophiles like our quinoxalinone.

Reagents:

  • Amine: 6-amino-quinoxalin-2(1H)-one (1.0 equiv)

  • Acid: Carboxylic acid partner (1.2 equiv)

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Minimum concentration 0.1 M to maintain solubility)

Step-by-Step Procedure:

  • Pre-activation (Critical): In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (1.0 equiv only at this stage) and stir at Room Temperature (RT) for 5–10 minutes.

    • Note: Pre-activation prevents the "Guanidinylation" side reaction where the slow-reacting amine attacks HATU directly instead of the activated ester.

  • Amine Addition: Add the 6-amino-quinoxalinone (1.0 equiv) to the mixture.

  • Base Chase: Add the remaining DIPEA (2.0 equiv).

    • Reasoning: The quinoxalinone is likely a hydrochloride salt or zwitterionic; extra base ensures the amine is free.

  • Reaction: Stir at 50 °C for 4–16 hours.

    • Tip: While many HATU couplings work at RT, this electron-deficient amine often requires mild heating (40–50 °C) to drive conversion.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water or 1N HCl (if the product is not basic).

    • The hydrophobic amide product usually precipitates. Filter, wash with water and Et₂O, and dry.

Protocol B: The "Brute Force" (Acid Chloride)

Best for: Sterically hindered acids, very poor nucleophiles, or when HATU fails. Mechanism: Conversion to the acid chloride creates a highly electrophilic species that can overcome the low nucleophilicity of the aniline.

Reagents:

  • Acid: Carboxylic acid (1.5 equiv)

  • Chlorinating Agent: Oxalyl Chloride (2.0 equiv) + DMF (cat.) OR Thionyl Chloride (neat/excess).

  • Base: Pyridine (excess) or Et₃N.

  • Solvent: DMF/DCM mixture (if solubility permits) or pure DMF.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in dry DCM (or DMF if insoluble). Add Oxalyl Chloride (2.0 equiv) dropwise, followed by 1 drop of DMF. Stir until gas evolution ceases (1–2 h).

  • Evaporation: Remove volatiles under reduced pressure (critical to remove excess HCl/oxalyl chloride).

  • Coupling: Redissolve the crude acid chloride in anhydrous DMF.

  • Addition: Add the 6-amino-quinoxalinone (1.0 equiv) and Pyridine (3.0 equiv).

  • Reaction: Stir at RT for 2 hours. If incomplete, heat to 60 °C.

  • Quench: Add saturated NaHCO₃ solution. Extract with EtOAc or filter the precipitate.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and their solutions based on internal screening data.

VariableObservationRecommended Fix
Solvent Reaction turns to slurry; low yield.Switch from DCM/THF to DMF or NMP . The starting material must be in solution for efficient coupling.
Stoichiometry Formation of Guanidine adduct (M+99).Pre-activate the acid with HATU for 10 mins before adding the amine. Do not mix HATU and Amine directly.
Regioselectivity Alkylation/Acylation at N1 (Lactam NH).Avoid strong bases like NaH. Use mild organic bases (DIPEA , NMM ). The N1-H is acidic (pKa ~13) but less nucleophilic than the 6-NH2 in the presence of mild base.
Temperature No reaction at RT after 24h.Heat to 50–60 °C . Microwave irradiation (100 °C, 15 min) is highly effective for this scaffold.
Catalyst Slow conversion with EDC/HOBt.Switch to HATU or add DMAP (0.1 equiv) to the EDC reaction. DMAP acts as a potent acyl-transfer catalyst.

Decision Tree & Workflow

Use this logic flow to select the appropriate method for your specific analog.

coupling_logic Start Start: Coupling 6-Amino-Quinoxalinone CheckAcid Is the Acid Partner Sterically Hindered? Start->CheckAcid Hindered Yes (e.g., t-Butyl, Ortho-subst.) CheckAcid->Hindered High Sterics NotHindered No (Standard) CheckAcid->NotHindered Standard MethodB Method B: Acid Chloride (Oxalyl Chloride/DMF) Hindered->MethodB CheckScale Scale > 5 grams? NotHindered->CheckScale MethodA Method A: HATU/DIPEA (Pre-activation) CheckScale->MethodA No (<5g) CostFactor HATU is expensive. Consider T3P or Mixed Anhydride. CheckScale->CostFactor Yes (>5g) CostFactor->MethodB Scale-up Route

Figure 2: Decision matrix for selecting the optimal coupling strategy.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review establishing HATU/HOAt as the superior choice for electron-deficient amines compared to carbodiimides.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Discusses the scalability of Acid Chloride vs. HATU methods and solvent selection (DMF)
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Context: detailed mechanisms of racemization and pre-activation protocols to avoid side reactions like guanidinyl
  • BenchChem Technical Notes. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Link

    • Context: General protocols for handling HATU stoichiometry and base addition sequences.

Sources

Application Note: Strategic Functionalization of the C6-Amino Motif in Quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of C6-Amino Group in Quinoxalinones Content Type: Application Note & Protocol Guide

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core template for kinase inhibitors (e.g., VEGFR, PDGFR), glutamate receptor antagonists (AMPA/NMDA), and aldose reductase inhibitors. While C3-H functionalization has recently gained attention, the C6-amino group remains a critical "chemical handle" for exploring Structure-Activity Relationships (SAR) in the solvent-exposed regions of protein binding pockets.

This guide provides a rigorous technical framework for derivatizing the C6-amino position.[1] It addresses the inherent challenges of the scaffold—specifically poor solubility ("brick dust" properties) and competing nucleophilicity between the C6-amine and the N1-lactam nitrogen.

Strategic Analysis: The C6-Amino Handle
2.1 Chemical Environment

The C6-amino group behaves as an electron-rich aniline para to the N1-lactam. However, its reactivity is modulated by the electron-deficient pyrazine ring.

  • Nucleophilicity: C6-NH₂ > N1-H (lactam).

  • pKa: The N1-H is acidic (pKa ~9-10). Strong bases used in C6-functionalization can deprotonate N1, leading to solubility improvements or competing N1-alkylation.

  • Solubility: Unsubstituted quinoxalinones are often insoluble in DCM or Et₂O. Protocols must utilize polar aprotic solvents (DMF, DMSO, NMP) or require N1-alkylation (e.g., Methyl, Benzyl) prior to C6-diversification.

2.2 Divergent Synthesis Workflow

The following diagram illustrates the strategic diversification pathways from the C6-amino precursor.

Quinoxalinone_Pathways Core 6-Amino-quinoxalin-2(1H)-one (Precursor) Acylation Amides/Ureas (Solubility/H-Bonding) Core->Acylation RCOCl / RNCO Buchwald C-N Cross Coupling (Aryl Amines) Core->Buchwald Ar-X / Pd cat. Sandmeyer Sandmeyer/Diazotization (Halides, Cyano, Hydroxyl) Core->Sandmeyer NaNO2 / HX Reductive Reductive Amination (Alkyl Amines) Core->Reductive RCHO / NaBH(OAc)3

Figure 1: Divergent synthetic pathways for C6-amino quinoxalinone functionalization.

Detailed Experimental Protocols
Protocol A: Amide Coupling (Library Generation)

Purpose: Rapid synthesis of amide derivatives for SAR exploration.

Scope & Limitations:

  • Solvent: DMF or NMP is mandatory due to solubility.

  • Base: Pyridine or DIPEA. Avoid strong inorganic bases to prevent N1 deprotonation complications during workup.

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-amino-quinoxalin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: Gentle heating (40°C) may be required for complete dissolution.

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 10 minutes at room temperature.

  • Coupling:

    • Method A (Acid Chlorides): Add R-COCl (1.1 equiv) dropwise at 0°C. Warm to RT over 2 hours.

    • Method B (Carboxylic Acids): Add Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and stir for 15 minutes before adding the amine solution.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates.

  • Purification: Filter the solid. Wash with water, then Et₂O. If no precipitate forms, extract with EtOAc/n-Butanol (9:1) to recover the polar product.

Optimization Tip: If the product is "brick dust" (insoluble), perform the reaction on the N1-methyl analog. The N1-methyl group disrupts intermolecular H-bonding, significantly improving solubility.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Purpose: Installing aryl/heteroaryl groups to create diarylamine motifs.

Mechanistic Insight: The C6-amine is moderately nucleophilic. The challenge is catalyst poisoning by the quinoxalinone nitrogen atoms (N1/N4). Bi-dentate ligands (BINAP, Xantphos) are essential to maintain catalyst activity.

Step-by-Step Procedure:

  • Reagents: Combine 6-amino-quinoxalin-2(1H)-one (1.0 equiv), Aryl Bromide (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Pd₂(dba)₃ (5 mol%).

  • Ligand: Add Xantphos (10 mol%) or BINAP (10 mol%).

  • Solvent: Add degassed 1,4-Dioxane (0.1 M). Toluene is often a poor choice due to substrate insolubility.

  • Reaction: Seal in a pressure vial and heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad. Wash with MeOH/DCM (1:9). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Critical Control:

  • Oxygen Sensitivity: Rigorous degassing is required. Use the freeze-pump-thaw method or extensive Argon bubbling (15 mins).

  • Catalyst Death: If conversion stalls, add a second portion of catalyst/ligand after 6 hours.

Protocol C: Sandmeyer Transformation (Amino → Halo/Cyano)

Purpose: Converting the electron-donating -NH₂ into electron-withdrawing groups (-Cl, -Br, -CN) or -OH.

Safety Note: Diazonium salts of heterocycles can be unstable. Keep temperature strictly < 5°C during diazotization.

Step-by-Step Procedure (Chlorination Example):

  • Diazotization: Suspend 6-amino-quinoxalin-2(1H)-one (1.0 equiv) in 6N HCl . Cool to 0°C.

  • Nitrite Addition: Add NaNO₂ (1.2 equiv) in water dropwise, maintaining internal temp < 5°C. Stir for 30 mins. The suspension should clear or change color as the diazonium salt forms.

  • Sandmeyer Step:

    • For Chloride: Pour the cold diazonium solution into a solution of CuCl (1.5 equiv) in conc. HCl at 0°C.

    • For Bromide: Pour into CuBr (1.5 equiv) in HBr at 0°C.

    • For Hydroxyl: Pour into boiling H₂SO₄/H₂O (Caution: Exothermic).

  • Completion: Allow to warm to RT and stir for 1 hour. Heat to 60°C for 30 mins to ensure N₂ evolution is complete.

  • Isolation: Neutralize carefully with NaHCO₃ (solid) to pH ~7. Extract with EtOAc.[1]

Comparative Data & Substrate Scope

The following table summarizes expected yields and conditions based on internal validation and literature precedence for quinoxalinone scaffolds.

Reaction TypeReagent ClassSolventCatalyst/AdditiveTypical YieldKey Challenge
Acylation Acid ChloridesDMFDIPEA85-95%Product precipitation during reaction
Reductive Amination AldehydesDCE/MeOHNaBH(OAc)₃60-75%Imine formation can be slow; requires acid cat.
Buchwald-Hartwig Aryl BromidesDioxanePd/Xantphos50-70%Catalyst poisoning by N4
Sandmeyer CuCl / CuBrHCl / H₂ONaNO₂40-60%Diazo stability; side reactions at C3
Troubleshooting & Optimization (Expert Insights)
The "Brick Dust" Phenomenon

Quinoxalinones are notorious for high lattice energy and poor solubility.

  • Symptom: Reactants remain as a slurry; conversion is low.

  • Solution 1 (Solvent): Switch to NMP (N-Methyl-2-pyrrolidone) . It has higher solvency than DMF.

  • Solution 2 (Protecting Group): Alkylate N1 first.

    • Protocol: 6-Nitro-quinoxalinone + MeI + K₂CO₃ → N1-Methyl-6-nitro-quinoxalinone. Then reduce to amine.[2] This intermediate is 10x more soluble.

Regioselectivity (N1 vs. C6-NH₂)
  • Issue: When using strong bases (NaH, KOtBu) for alkylation, the N1-lactam (pKa ~10) deprotonates and alkylates competitively with the C6-amine.

  • Control: For C6-selective alkylation, use Reductive Amination (Protocol D) instead of direct alkylation (R-X + Base). Reductive amination is specific to the exocyclic amine.

References
  • Synthesis of 6-Aminoquinoxaline Precursors

    • Reduction of 6-nitroquinoxaline deriv
    • Source: (Simulated Link based on search context)

  • Buchwald-Hartwig on Heterocycles

    • Pd-catalyzed amination of quinoxaline deriv
    • Source:

  • Quinoxalinone Functionalization Reviews

    • Direct C–H functionalization and derivatiz
    • Source:

  • Sandmeyer Reactions in Heterocycles

    • Functionalization
    • Source:

Sources

Application Note: Preparation of Kinase Inhibitors Using Quinoxalinone Scaffolds

[1][2]

Executive Summary

The quinoxalinone scaffold (specifically quinoxalin-2(1H)-one) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for inhibitors of critical oncogenic kinases including VEGFR , EGFR , JAK , and c-Met . Its planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, allowing for potent type I and type II kinase inhibition.

This guide moves beyond basic synthesis, detailing a divergent, late-stage functionalization strategy . Unlike traditional methods that require de novo synthesis for every analog, we present a protocol based on direct C3-H functionalization , allowing researchers to rapidly generate libraries of bioactive molecules from a single core intermediate.

Strategic Rationale & SAR Design

The Pharmacophore

The quinoxalinone core offers three distinct vectors for chemical modification to optimize potency and selectivity:

  • N1-Position: Controls solubility and solvent-front interactions.

  • C3-Position (The "Warhead" Vector): Critical for accessing the hydrophobic back-pocket or the gatekeeper region of the kinase.

  • Benzenoid Ring (C6/C7): Ideal for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

Mechanism of Action

Most quinoxalinone-based inhibitors function as ATP-competitive inhibitors . The N1-H and the C2-carbonyl often form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met hinge residue in EGFR).

Experimental Protocols

Protocol A: Divergent Synthesis via C3-H Functionalization

This protocol utilizes a modern, radical-mediated approach to functionalize the C3 position, avoiding the harsh conditions of traditional POCl3 chlorination/substitution.

Objective: Synthesis of 3-alkyl/aryl-quinoxalin-2(1H)-ones. Scope: Rapid generation of SAR libraries.

Step 1: Scaffold Preparation (The Hinsberg Condensation)
  • Reagents: o-Phenylenediamine (1.0 equiv), Glyoxylic acid (1.2 equiv).

  • Solvent: Ethanol/Acetic Acid (9:1).

  • Procedure:

    • Dissolve o-phenylenediamine (10 mmol) in ethanol (20 mL).

    • Add glyoxylic acid monohydrate (12 mmol) dropwise.

    • Reflux for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Critical Step: Upon cooling, the product precipitates.[1] Filter and wash with cold ethanol.

    • Validation: 1H NMR (DMSO-d6) should show a singlet ~8.2 ppm (C3-H).

Step 2: C3-H Functionalization (Radical Alkylation)
  • Concept: Minisci-type radical substitution using a sulfinate salt or carboxylic acid as the radical precursor.

  • Reagents: Quinoxalin-2(1H)-one (Scaffold), Sodium sulfinate (R-SO2Na) OR Carboxylic acid + Persulfate.

  • Catalyst: AgNO3 (10 mol%) or Transition-metal free (Persulfate only).

  • Procedure (Silver-Catalyzed Decarboxylative Alkylation):

    • In a reaction tube, combine Quinoxalin-2(1H)-one (0.5 mmol), Carboxylic Acid (R-COOH, 1.5 equiv), and AgNO3 (0.05 mmol).

    • Add K2S2O8 (1.5 equiv) as the oxidant.

    • Solvent: MeCN/H2O (1:1, 4 mL).

    • Heat to 60-80°C for 4-12 hours.

    • Workup: Dilute with EtOAc, wash with NaHCO3. Dry over MgSO4.

    • Purification: Flash column chromatography (DCM/MeOH gradient).

Why this works: The electron-deficient nature of the quinoxalinone heterocycle makes it an excellent radical acceptor at the C3 position. This allows for the introduction of complex alkyl chains (e.g., cyclobutyl, tetrahydro-2H-pyran) without pre-functionalizing the coupling partner.

Protocol B: Biological Evaluation (Kinase Inhibition)

Standardized protocol for IC50 determination using an ADP-Glo™ Kinase Assay.

Reagents:

  • Recombinant Kinase (e.g., VEGFR2, EGFR).

  • Substrate (Poly [Glu:Tyr] 4:1).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the quinoxalinone inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Kinase (0.2 ng/µL) to a 384-well white plate.

    • Add 1 µL of Compound. Incubate 10 min at RT (allows for "induced fit").

    • Initiate reaction by adding 2 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Data Presentation & Analysis

Representative SAR Data (Mock Data for Illustration)

Table 1: Effect of C3-Substitution on VEGFR2 Inhibition

Compound IDR1 (N1-Pos)R2 (C3-Pos)VEGFR2 IC50 (nM)Solubility (µM)
QX-01 MethylH>10,000150
QX-05 MethylPhenyl45025
QX-12 Methyl4-Morpholinophenyl28 180
QX-18 EthylCyclopropyl1,200210

Interpretation:

  • QX-01 vs QX-05: Introduction of an aromatic ring at C3 drastically improves potency, likely due to hydrophobic interactions in the kinase back-pocket.

  • QX-12: Addition of a solubilizing morpholine group maintains potency while significantly improving aqueous solubility, a critical drug-like property.

Visualizations

Diagram 1: Divergent Synthetic Workflow

This diagram illustrates the transition from raw materials to library generation using the C-H activation strategy.

SynthesisWorkflowStartStart:o-Phenylenediamine+ Glyoxylic AcidCoreCore Scaffold:Quinoxalin-2(1H)-oneStart->CoreCondensation(EtOH/Reflux)ActivationC3-H Functionalization(Radical/Ag-Catalyzed)Core->ActivationR-COOH / K2S2O8Lib1Library A:C3-Alkyl DerivativesActivation->Lib1Alkyl AcidsLib2Library B:C3-Aryl DerivativesActivation->Lib2Aryl Acids

Caption: Divergent synthesis of quinoxalinone kinase inhibitors via late-stage C3-H functionalization.

Diagram 2: Kinase Assay Logic

The logical flow of the ADP-Glo biological evaluation.

AssayLogicMixReaction Assembly:Kinase + Inhibitor + ATP/SubstrateIncubateIncubation:60 min @ RT(Phosphorylation Occurs)Mix->IncubateStopStep 1: ADP-Glo Reagent(Depletes Unused ATP)Incubate->StopDetectStep 2: Detection Reagent(Converts ADP -> ATP -> Light)Stop->DetectReadData Output:Luminescence (RLU) -> IC50Detect->Read

Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

References

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry. [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Application Note: Strategic Reagent Selection for the Cyclization of Phenylenediamines to Quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, glutamate receptor antagonists, and aldose reductase inhibitors. While the condensation of o-phenylenediamines (OPD) with two-carbon synthons is chemically mature, achieving high regioselectivity with unsymmetrical diamines and adhering to sustainable chemistry principles remain significant challenges. This guide provides a critical analysis of reagent classes, elucidates the mechanistic drivers of regioselectivity, and details validated protocols for both conventional and green synthesis.

Strategic Reagent Selection Guide

The choice of cyclization partner determines not only the yield but also the workup intensity and regiochemical outcome. We categorize reagents into three distinct classes based on their mechanistic behavior and utility.

Class A: -Keto Acids and Esters (The Standard)
  • Reagents: Pyruvic acid, Ethyl pyruvate, 2-Oxopentanedioic acid, Ethyl 2-oxohex-5-enoate.

  • Mechanism: Classical Hinsberg reaction involving Schiff base formation followed by intramolecular amidation.

  • Application: Ideal for gram-scale synthesis where regioselectivity can be controlled via pH tuning (see Section 2).

  • Pros: Commercial availability; well-defined kinetics.

  • Cons: Strongly acidic conditions often required; ester hydrolysis can be a competing side reaction.

Class B: Green & Catalyst-Free Systems[1]
  • Reagents:

    
    -Keto acids in water; Oxalic acid derivatives.
    
  • Mechanism: Hydrophobic effect-driven aggregation in aqueous media accelerates the condensation without external catalysts.

  • Application: High-throughput screening (HTS) library generation; environmentally sensitive syntheses.

  • Pros: "On-water" reaction rates; simple filtration workup; no toxic organic solvents.

Class C: Oxidative Cyclization Partners (Emerging)
  • Reagents:

    
    -Hydroxy ketones (e.g., Acetoin) + Oxidant; Ethyl bromoacetate.
    
  • Mechanism: Condensation followed by in situ oxidation (dehydrogenation) or alkylation/oxidation sequences.

  • Application: Accessing quinoxalinones from non-carbonyl precursors or when handling sensitive functional groups incompatible with acid chlorides.

The Regioselectivity Challenge: Expertise & Causality

When reacting an unsymmetrical 4-substituted-1,2-diaminobenzene with an unsymmetrical 1,2-dicarbonyl (like an


-keto ester), two isomers are possible: the 6-substituted or 7-substituted quinoxalin-2-one.

The Causality of Isomerism:

  • Nucleophilicity Differential: In a 4-substituted diamine with an Electron Donating Group (EDG, e.g., -OMe), the amine para to the EDG (N1) is significantly more nucleophilic than the meta amine (N2) due to resonance enhancement.

  • Electrophilicity Differential: In an

    
    -keto ester (
    
    
    
    ), the ketone carbonyl is more electrophilic than the ester carbonyl.
  • Kinetic Control: The fastest step is the attack of the most nucleophilic amine on the most electrophilic carbonyl.

Control Strategy:

  • Acidic Conditions (AcOH/TFA): Protonation of the carbonyls accentuates the electrophilic difference. The "matching" (N1 attacks Ketone) pathway is favored, typically yielding the 7-substituted isomer for EDG substrates.

  • Basic Conditions: Base catalysis can equilibrate the Schiff base intermediates or alter the rate-determining step to the cyclization (amidation), often reversing selectivity to favor the 6-substituted isomer.

Visualization: Regioselectivity Pathways

Regioselectivity Substrate Unsymmetrical 4-Substituted Diamine (EDG at C4) Conditions_Acid Acidic Conditions (AcOH/TFA) Substrate->Conditions_Acid Conditions_Base Basic Conditions (DBU/Base) Substrate->Conditions_Base Reagent Alpha-Keto Ester (Ketone > Ester electrophilicity) Reagent->Conditions_Acid Reagent->Conditions_Base Path_A N1 (Para) attacks Ketone (Fastest) Conditions_Acid->Path_A Kinetic Control Path_B N2 (Meta) attacks Ketone (Slower) Conditions_Base->Path_B Thermodynamic/Mech Switch Isomer_7 7-Substituted Quinoxalin-2-one (Major Product) Path_A->Isomer_7 Isomer_6 6-Substituted Quinoxalin-2-one (Major Product) Path_B->Isomer_6

Caption: Mechanistic divergence in quinoxalinone synthesis driven by pH-modulated nucleophile-electrophile matching.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis (Acid-Controlled)

Targeting the 7-substituted isomer from electron-rich diamines.

Materials:

  • 4-Methoxy-1,2-diaminobenzene (1.0 equiv)

  • Ethyl pyruvate (or substituted

    
    -keto ester) (1.1 equiv)
    
  • Solvent: Ethanol (EtOH)

  • Catalyst: Acetic Acid (AcOH) (2.0 equiv)

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of diamine in 5 mL of EtOH.

  • Addition: Add 2.0 mmol of AcOH, followed by the dropwise addition of 1.1 mmol of ethyl pyruvate at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The diamine spot (usually fluorescent) should disappear.

  • Precipitation: Cool the mixture to 0°C in an ice bath. The product often precipitates as a solid.

  • Workup: Filter the solid and wash with cold EtOH (2 x 2 mL).

  • Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water.

Data Summary:

Parameter Value Note
Typical Yield 85-92% High efficiency
Regioselectivity >15:1 Favors 7-isomer

| Reaction Time | 2-4 h | Fast kinetics |

Protocol B: Green Catalyst-Free Synthesis in Water

Targeting general quinoxalinone scaffolds with zero organic solvent waste.

Materials:

  • 1,2-Diaminobenzene derivative (1.0 equiv)

  • 
    -Keto acid (e.g., Pyruvic acid) (1.1 equiv)
    
  • Solvent: Deionized Water

Methodology:

  • Suspension: Add 1.0 mmol of diamine and 1.1 mmol of keto acid to 5 mL of water in a flask.

  • Reaction: Stir vigorously at room temperature for 10 minutes, then heat to 50°C.

    • Observation: The heterogeneous mixture may initially solubilize before the product precipitates out (hydrophobic effect).

  • Duration: Stir for 1–3 hours.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with water (3 x 5 mL) to remove unreacted acid.

  • Drying: Dry the solid in a vacuum oven at 60°C.

Why this works (Self-Validating): The reaction is driven by the insolubility of the final aromatic product in water, which pulls the equilibrium forward (Le Chatelier’s principle) without the need for dehydrating agents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity Substrate has weak electronic bias (e.g., -Cl, -Me).Switch to Protocol A but lower Temp to 0°C to enhance kinetic differentiation.
No Precipitation (Water Method) Product is too polar or water-soluble.Add NaCl (Salting out) or cool to 4°C. If that fails, extract with EtOAc.
Oxidation Byproducts Diamine oxidation (darkening of reaction).Degas solvents with

prior to use; add 1 mol% sodium dithionite as antioxidant.

References

  • Regioselective Synthesis Regulated by Acid/Base

    • Zhang, Y., et al. "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base."[1] Heterocycles, 2020 , 100(5), 768.[1]

    • (Verified Publisher)

  • Green/Water-Based Protocols

    • Huang, J., et al. "Efficient reactions of

      
      -keto acids with benzene-1,2-diamines... under catalyst-free conditions, using water as the solvent." Journal of Organic Chemistry, 2021 , 86, 14866-14882.[2]
      
    • (ACS Publications)

  • General Quinoxalinone Reviews

    • Pereira, J. A., et al. "Quinoxalinones: A comprehensive review of synthesis and biological activity." European Journal of Medicinal Chemistry, 2015, 97, 664-672.
    • (ScienceDirect)

  • Oxidative Protocols (DMSO/Iodine)

    • Deshidi, R., et al. "A simple and efficient approach to quinoxalinones... using DMSO as a carbon source." Organic Letters, 2014, 16, 4818.
    • (ACS Publications)

Sources

Application Note: Buchwald-Hartwig Amination of Dihydroquinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the Buchwald-Hartwig amination of 3,4-dihydroquinoxalin-2(1H)-one derivatives. It addresses the specific chemoselectivity challenges posed by this bicyclic scaffold, distinguishing between the lactam (N1), the secondary amine (N4), and the aryl halide functionalities.

Executive Summary & Strategic Analysis

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core for kinase inhibitors (e.g., VEGFR, PDGFR) and glutamate receptor antagonists. Functionalizing this core via Buchwald-Hartwig (B-H) amination presents a unique chemoselectivity triad :

  • N4-Position (Secondary Aniline): High nucleophilicity; reactive under standard secondary amine conditions.

  • N1-Position (Lactam): Low nucleophilicity; requires specialized "lactam arylation" conditions (e.g., BrettPhos).

  • Aryl Halide (C6/C7-X): Acts as the electrophile; requires conditions that prevent competitive inhibition by the substrate's own nitrogen atoms.

Mechanistic Insight: The Selectivity Challenge

The primary failure mode in B-H coupling of this scaffold is catalyst poisoning due to the chelating nature of the 1,2-diamine motif (even when part of the ring) and regiochemical scrambling .

  • N4 vs. N1: N4 is a secondary amine (pKa ~5-6 for conjugate acid), while N1 is a lactam (pKa ~14-15). Standard Pd/BINAP or Pd/XPhos systems will exclusively arylate N4 in the presence of an unprotected N1. To target N1, N4 must be sterically blocked or chemically protected.

  • Oxidation Risk: The "dihydro" core is susceptible to oxidation to the fully aromatic quinoxalin-2(1H)-one. Protocols must strictly exclude oxygen to prevent dehydrogenation, which kills the B-H catalytic cycle by altering the substrate's electronics.

Decision Tree: Reaction Optimization

Use the following logic flow to select the correct catalytic system for your specific derivative.

OptimizationTree Start Start: Define Substrate Role Role Is the Dihydroquinoxalinone the Nucleophile or Electrophile? Start->Role Nucl Nucleophile (N-Arylation) Role->Nucl Has NH Elec Electrophile (C-Halide) Role->Elec Has C-Br/Cl Site Target Site? Nucl->Site N4 N4 (Secondary Amine) Site->N4 Unsubst. N4 N1 N1 (Lactam) Site->N1 N4-Substituted Cond_N4 System A: Pd(OAc)2 / RuPhos Base: NaOtBu Solvent: Toluene, 80°C N4->Cond_N4 Cond_N1 System B: Pd2(dba)3 / BrettPhos Base: K3PO4 or K2CO3 Solvent: tBuOH/Dioxane, 110°C (Requires N4-protection) N1->Cond_N1 AmineType External Amine Type? Elec->AmineType Prim Primary Amine AmineType->Prim Sec Secondary Amine AmineType->Sec Cond_C_Prim System C: Pd2(dba)3 / BrettPhos Base: Cs2CO3 Prim->Cond_C_Prim Cond_C_Sec System D: Pd(OAc)2 / RuPhos or XPhos Base: NaOtBu Sec->Cond_C_Sec

Figure 1: Strategic decision tree for selecting catalyst/ligand combinations based on the specific functionalization site.

Detailed Protocols

Protocol A: N4-Selective Arylation (Nucleophilic Core)

Objective: Arylation of the secondary amine (N4) while leaving the lactam (N1) intact. Scope: Applicable to 3,4-dihydroquinoxalin-2(1H)-one reacting with Aryl Bromides/Chlorides.[1][2]

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: RuPhos (for secondary amines, prevents β-hydride elimination) or XPhos .

  • Base: NaOtBu (1.4 equiv).[3] Note: If substrate contains base-sensitive esters, switch to Cs₂CO₃.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) in 1 mL Toluene. Stir at RT for 5 mins to form the active L-Pd(0) species.

  • Substrate Loading: To a reaction vial equipped with a magnetic stir bar, add:

    • 3,4-dihydroquinoxalin-2(1H)-one derivative (1.0 mmol).

    • Aryl Bromide (1.1 mmol).

    • NaOtBu (135 mg, 1.4 mmol).

  • Catalyst Addition: Transfer the pre-complexed catalyst solution to the reaction vial. Rinse with additional Toluene (total reaction volume ~4 mL, 0.25 M).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 85°C for 4–12 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Validation Check:

  • Self-Validating Step: Monitor TLC. If N4-arylation is successful, the product spot should be significantly less polar than the starting material and often fluorescent.

  • Troubleshooting: If conversion is low, add 1 drop of water (activates the boronic acid in Suzuki, but in B-H with Pd(OAc)₂, trace water can sometimes help reduce Pd(II) to Pd(0) if phosphine is used as the reductant).

Protocol B: C-Functionalization of Halo-Dihydroquinoxalinones

Objective: Coupling an external amine to a 6-bromo or 7-bromo-3,4-dihydroquinoxalin-2(1H)-one. Challenge: The substrate has competing nucleophilic sites (NH). The external amine must be more nucleophilic, or the internal NH groups must be protected.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) or Pd₂(dba)₃ / BrettPhos (for primary amines).

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄.[4] Avoid NaOtBu if the external amine is volatile or weak.

  • Solvent: t-Amyl alcohol or Dioxane.

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube and cool under Argon flow.

  • Solids Addition: Add 6-bromo-3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), BrettPhos (21 mg, 0.04 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Liquids Addition: Evacuate and backfill with Argon (3x). Add Dioxane (4 mL). Add the external amine (1.2 mmol).

  • Heating: Heat to 100°C for 12 hours.

  • Quench: Cool to RT, dilute with DCM/Water. Separate phases.

  • Purification: The product often precipitates or crystallizes upon cooling if t-Amyl alcohol is used. Otherwise, standard silica chromatography.

Protocol C: N1-Arylation (Lactam Functionalization)

Objective: Arylation of the amide nitrogen.[5] Prerequisite: The N4 position must be alkylated or protected (e.g., N4-Methyl, N4-Boc) prior to this step. If N4 is free, it will react preferentially.

Reagents:

  • Ligand: BrettPhos or tBuXPhos (Specific for amides/lactams).

  • Base: K₃PO₄ (weak base often works better for lactams to prevent ring opening) or NaOtBu.

  • Solvent: t-Butanol or Toluene.

Critical Parameter: Water content must be strictly controlled (<500 ppm) as hydroxides can hydrolyze the lactam ring at high temperatures.

Comparative Data & Ligand Selection

ParameterN4-Arylation (Amine)N1-Arylation (Lactam)C-Halide Coupling
Primary Ligand RuPhos , XPhos, BINAPBrettPhos , tBuXPhosBrettPhos (Prim.[6] Amine), RuPhos (Sec. Amine)
Pd Source Pd(OAc)₂Pd₂(dba)₃ (Avoids acetate)Pd-PEPPSI or Pd₂(dba)₃
Base NaOtBu (Strong)K₃PO₄ or K₂CO₃ (Milder)Cs₂CO₃ (General)
Temp 80-90°C100-110°C80-110°C
Key Risk Over-arylation (if primary)Ring opening (Hydrolysis)Dehalogenation

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Bond Formation."[7] Chemical Science, 2011. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Maiti, D., & Buchwald, S. L. "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols."[6] Journal of the American Chemical Society, 2009. (Demonstrates chemoselectivity principles relevant to N1/N4 differentiation). Link

  • BenchChem Technical Support. "Application Notes: Buchwald-Hartwig Amination of Heterocyclic Scaffolds." BenchChem Protocols, 2025.[3] Link

Disclaimer: This protocol is intended for research use only. All reactions involving palladium catalysts and pressurized vessels should be conducted in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Dihydroquinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Dihydroquinoxalin-2(1H)-ones represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic core is a constituent of a wide range of biologically active compounds exhibiting potential as anticancer, antimicrobial, and antiviral agents. The efficient and sustainable synthesis of these molecules is therefore a critical objective for researchers. Traditional synthetic routes, often involving the condensation of o-phenylenediamines with α-keto acids, typically require prolonged reaction times under thermal reflux, leading to potential byproduct formation and significant energy consumption.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and highly efficient alternative to conventional heating.[2] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, enabling rapid, uniform heating that can dramatically reduce reaction times from hours to mere minutes.[3] This acceleration, coupled with often significant improvements in product yield and purity, makes MAOS an invaluable tool for modern synthetic chemistry.[4][5]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. We will explore the fundamental principles, detail robust experimental protocols, and present a comparative analysis against conventional methods to empower researchers, scientists, and drug development professionals to leverage this powerful technology.

The Rationale for Microwave Irradiation: Mechanism and Advantages

The efficacy of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating.

  • Mechanism of Microwave Heating: Microwave energy interacts with polar molecules and ions in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as reactants and solvents with a dipole moment, continuously attempt to align with the rapidly oscillating electric field of the microwave radiation. This rapid reorientation generates molecular friction, resulting in efficient and instantaneous heating throughout the bulk of the material.[2] This volumetric heating eliminates the temperature gradients common in conventional heating, where the vessel walls are hotter than the solution, thus preventing localized overheating and decomposition of sensitive reagents.

  • Causality in the Condensation Reaction: The synthesis of dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and α-keto acids involves a sequence of nucleophilic attack, dehydration, and intramolecular cyclization. Each of these steps involves polar intermediates and transition states. Microwave irradiation can significantly accelerate these transformations by efficiently supplying the activation energy required, leading to a substantial increase in the reaction rate. The rapid heating also minimizes the time available for side reactions to occur, often resulting in cleaner reaction profiles and higher product purity.

The primary advantages of applying this technology are:

  • Drastic Reduction in Reaction Time: Reactions that take several hours via conventional reflux can often be completed in 5-15 minutes.[4][6]

  • Increased Product Yields: Efficient energy transfer and reduced side reactions frequently lead to higher isolated yields.[4]

  • Enhanced Purity: The short reaction times at optimal temperatures minimize the formation of thermal degradation byproducts.

  • Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and enabling solvent-free or reduced-solvent conditions.[2][5]

Comparative Analysis: Microwave vs. Conventional Synthesis

To illustrate the practical benefits of MAOS for this specific transformation, we present a comparison for the synthesis of 3-methyl-quinoxalin-2(1H)-one derivatives. The data clearly demonstrates the superior efficiency of the microwave-assisted protocol.

ParameterConventional MethodMicrowave-Assisted MethodReference(s)
Reaction Time 3 - 4 hours4 - 6 minutes[4]
Yield (%) 65 - 75%88 - 95%[4]
Energy Source Oil Bath / Heating MantleMicrowave Reactor[3]
Heating Mechanism Conduction/ConvectionDielectric Heating[2]
Conditions RefluxSealed Vessel, Controlled Temp.[4]

Reaction Schematics and Mechanism

The synthesis proceeds through a well-established condensation-cyclization pathway. The reaction between an o-phenylenediamine and an α-keto acid, such as pyruvic acid, yields the corresponding 3,4-dihydroquinoxalin-2(1H)-one.

Overall Reaction

Caption: General reaction scheme for the synthesis.

Plausible Reaction Mechanism

The reaction mechanism involves an initial nucleophilic attack of one amino group onto the keto carbonyl of the α-keto acid, followed by dehydration to form an imine intermediate. Subsequent intramolecular nucleophilic attack by the second amino group leads to cyclization and formation of the dihydroquinoxalinone ring.

Reaction_Mechanism A 1. Nucleophilic Attack o-Phenylenediamine attacks the keto-carbonyl of pyruvic acid. B 2. Dehydration Loss of a water molecule forms an imine intermediate. A->B H₂O C 3. Intramolecular Cyclization The second amino group attacks the imine carbon (5-exo-tet cyclization). B->C D 4. Tautomerization Proton transfer yields the stable amide in the dihydroquinoxalinone ring. C->D

Caption: Plausible mechanism for dihydroquinoxalinone formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Protocol 1: Microwave-Assisted Synthesis in Ethanol

This protocol is designed for rapid synthesis with high yield using a common laboratory solvent.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Pyruvic acid (0.88 g, 10 mmol)

  • Ethanol (15 mL)

  • 10-20 mL microwave process vial with a magnetic stir bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • Place the magnetic stir bar into the microwave process vial.

  • Add o-phenylenediamine (1.08 g) and ethanol (15 mL) to the vial. Stir for 1 minute to dissolve.

  • Carefully add pyruvic acid (0.88 g) to the solution.

  • Seal the vial securely with the appropriate cap and septum.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 8 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

  • Start the microwave program.

  • After the reaction is complete, allow the vial to cool to below 50 °C (using the instrument's cooling system) before removing it from the reactor.

  • Once cooled, carefully open the vial in a fume hood.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Expected Outcome: High yield (typically >90%) of a solid product.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This "green chemistry" approach minimizes waste and simplifies workup.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Pyruvic acid (0.88 g, 10 mmol)

  • Mortar and pestle

  • 10-20 mL microwave process vial

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • In a clean, dry mortar, combine o-phenylenediamine (1.08 g) and pyruvic acid (0.88 g).

  • Gently grind the reactants together for 1-2 minutes until a homogenous paste or powder is formed.

  • Transfer the mixture into a microwave process vial. Note: A magnetic stir bar is not effective for solid-phase reactions.

  • Place the open vial (or loosely capped, depending on reactor specifications for solvent-free reactions) into the microwave reactor.

  • Set the reaction parameters:

    • Power: 150-200 Watts (use constant power setting)

    • Time: 5 minutes

    • Stirring: Off

  • Start the microwave program.

  • After the irradiation is complete, allow the vial to cool to room temperature before removing it from the reactor.

  • The resulting solid is the crude product.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Expected Outcome: Good to excellent yield (typically 85-95%) after purification. This method offers an exceptionally rapid and environmentally friendly route to the target compound.[7]

Workflow and Logic

The experimental workflow is designed for efficiency and reproducibility, leveraging the key advantages of microwave technology.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Reagent Preparation Measure o-phenylenediamine and α-keto acid. B 2. Reaction Setup Combine reagents in microwave vial (with or without solvent). A->B C 3. Microwave Irradiation Set Temperature/Power & Time. Run program. B->C D 4. Cooling Cool vial to < 50°C using instrument's automated cooling. C->D E 5. Product Isolation Precipitate and collect product by filtration. D->E F 6. Purification Wash with cold solvent or recrystallize. E->F G 7. Characterization Confirm structure and purity (NMR, MS, m.p.). F->G

Caption: A streamlined workflow for microwave-assisted synthesis.

Conclusion and Future Perspectives

Microwave-assisted synthesis provides a superior, reliable, and rapid method for the construction of dihydroquinoxalin-2(1H)-ones. The protocols detailed herein demonstrate significant advantages over conventional heating, offering dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. For researchers in drug discovery and development, the ability to rapidly synthesize libraries of these valuable heterocyclic compounds enables faster lead generation and optimization cycles. The simplicity and efficiency of these methods make them highly suitable for both academic research laboratories and industrial-scale applications.

References

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025). PMC. Available at: [Link]

  • Sahu, S., Nagori, B.P., Dubey, V., & Semwal, A. (2016). Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. Ulster University. Available at: [Link]

  • Sahu, S., Nagori, B.P., Dubey, V., & Semwal, A. (2016). Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Comparative study of conventional and microwave assisted synthesis. (n.d.). Available at: [Link]

  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. (2021). ResearchGate. Available at: [Link]

  • Ajani, O. O., & Nwinyi, O. C. (2009). Comparative study of microwave assisted and conventional synthesis of novel 2-quinoxalinone-3-hydrazone derivatives and its spectroscopic properties. ResearchGate. Available at: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2015). ResearchGate. Available at: [Link]

  • View of Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions. (2020). Asian Journal of Research in Chemistry. Available at: [Link]

  • The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. (2020). ResearchGate. Available at: [Link]

  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (n.d.). SciELO. Available at: [Link]

  • Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. (2012). PMC. Available at: [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). PMC. Available at: [Link]

  • Cravotto, G., & Cintas, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). (2025). ePrints Soton. Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Side Reactions in Quinoxalinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoxalinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the cyclization process. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical mechanisms to empower you to optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding impurities and low yields in quinoxalinone synthesis.

Q1: What are the most prevalent side products I should be aware of when synthesizing quinoxalinones?

A1: The most common side products typically arise from the primary condensation reaction between an o-phenylenediamine and an α-keto acid or its ester equivalent. Key side products include benzimidazoles, which form via skeletal rearrangement, and dimers or polymers, especially under strongly acidic conditions.[1] If using an unsymmetrically substituted o-phenylenediamine, you will likely encounter a mixture of regioisomers.[2][3]

Q2: My reaction mixture is turning a dark brown or black color, but my starting materials were pure. What is causing this?

A2: Dark coloration is often due to the oxidation of the o-phenylenediamine starting material.[1][4] This class of compounds can be sensitive to air, particularly under harsh reaction conditions like high heat or in the presence of certain catalysts.[4] This oxidation can lead to a variety of colored impurities that complicate purification and reduce the yield of your desired quinoxalinone.[1]

Q3: TLC analysis shows my starting materials are consumed, but the yield of the desired quinoxalinone is very low. What could be the issue?

A3: Low yield with complete consumption of starting materials points directly to the formation of side products.[2] These side products might be highly soluble in your work-up solvents, leading to loss during extraction, or they may not be easily visible on a TLC plate without specific stains. Incomplete condensation can also lead to intermediates like mono-imines.[1] It is crucial to analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts, which will provide clues to their structures and formation pathways.[1]

Q4: How can I minimize the formation of regioisomers when using a substituted o-phenylenediamine?

A4: The formation of regioisomers is a common challenge resulting from the two non-equivalent amino groups of an unsymmetrical diamine having different reactivities.[2] Controlling regioselectivity often involves kinetic control. Lowering the reaction temperature may favor the formation of one isomer over the other.[2] Additionally, screening different acidic or basic catalysts can influence the reaction pathway and improve the isomeric ratio.[2]

Section 2: Detailed Troubleshooting Guide

This guide provides in-depth analysis and actionable protocols for specific, commonly encountered side reactions.

Issue 1: Benzimidazole Formation via Rearrangement

Problem: You observe a significant byproduct in your reaction mixture, and mass spectrometry or NMR analysis confirms it is a benzimidazole derivative instead of the expected quinoxalinone.

Underlying Cause (The "Why"): Benzimidazole formation is a classic side reaction in quinoxalinone synthesis, typically occurring under harsh acidic conditions and/or at elevated temperatures.[1][5] The reaction proceeds through a plausible rearrangement of an intermediate in the quinoxalinone formation pathway. Strong acids can catalyze this skeletal rearrangement, leading to the thermodynamically stable benzimidazole ring system.

Proposed Solutions & Protocols: The key to preventing this rearrangement is to employ milder reaction conditions that favor the desired cyclization pathway over the rearrangement.

  • Reduce Acidity and Temperature: Avoid using strong mineral acids (e.g., HCl, H₂SO₄) and high reflux temperatures.[1][6] Elevated temperatures can provide the activation energy needed for the rearrangement to occur.[7]

  • Employ Milder or Solid-Supported Catalysts: Weaker acids or recyclable solid acid catalysts can provide the necessary activation for the reaction while minimizing the rearrangement side reaction.[1][8]

  • Utilize "Green" Solvent Systems: Catalyst-free methods in solvents like water or ethanol can be highly effective, avoiding the need for strong acids altogether.[1][9]

Table 1: Comparison of Reaction Conditions to Mitigate Benzimidazole Formation

Condition Catalyst Temperature (°C) Common Solvent Benzimidazole Formation Reference(s)
Harsh Concentrated HCl >100 (Reflux) Toluene High [5][6]
Moderate Acetic Acid 80-100 Ethanol Moderate to Low [10]
Mild Solid Acid (e.g., TiO₂-Pr-SO₃H) Room Temp (25) Ethanol / Solvent-free Minimal [1][8]

| Green | None (Catalyst-free) | 80-100 | Water | Minimal |[9] |

Experimental Protocol 1: Synthesis Using a Mild, Solid Acid Catalyst [1][8]

  • To a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and the α-keto acid (1.0 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Add the solid acid catalyst (e.g., TiO₂-Pr-SO₃H, 1 mol%) to the mixture.

  • Stir the reaction at room temperature for the time specified by your procedure (typically 10 minutes to a few hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid catalyst from the reaction mixture. The catalyst can often be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization, typically from ethanol.

Issue 2: Dimerization and Polymerization

Problem: You isolate a high-molecular-weight, often poorly soluble, colored solid from your reaction.

Underlying Cause (The "Why"): Dimerization or polymerization of the quinoxalinone product can occur, particularly in the presence of strong acids.[1] The acidic conditions can activate the quinoxalinone ring, making it susceptible to intermolecular reactions, leading to the formation of dimers and larger oligomers.[1][11] This is a common issue in reactions that use traditional, harsh condensation conditions.

Proposed Solutions & Protocols:

  • Avoid Strong Acids: As with benzimidazole formation, the primary solution is to avoid strong acids.[1] If an acid catalyst is necessary, opt for a weaker one or a solid-supported version that can be easily removed after the reaction.[1]

  • Control Stoichiometry: Ensure that the stoichiometry of the reactants is carefully controlled. An excess of one reactant can sometimes promote side reactions.[12]

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as prolonged exposure to even mild catalytic conditions can sometimes lead to product degradation or side reactions.[5] Monitor the reaction closely by TLC.[1]

Issue 3: Formation of Regioisomers

Problem: When using an unsymmetrically substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine), you obtain a mixture of the 6- and 7-substituted quinoxalinone isomers that are difficult to separate.

Underlying Cause (The "Why"): The two amino groups in an unsymmetrical o-phenylenediamine have different electronic and steric environments, leading to different nucleophilic reactivities.[2] This results in two competing cyclization pathways, yielding a mixture of regioisomers.[3] The ratio of these isomers is often dependent on whether the reaction is under kinetic or thermodynamic control.

Proposed Solutions & Protocols:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product, potentially leading to a higher ratio of one isomer.[2]

  • Catalyst Screening: The choice of catalyst can significantly influence the regioselectivity. It is advisable to screen a small set of different catalysts (e.g., a Lewis acid, a Brønsted acid, an organocatalyst) to find conditions that favor one isomer.[2]

  • Solvent Effects: The polarity of the solvent can also influence the transition states of the two competing pathways. Experimenting with a few different solvents may improve the isomeric ratio.

  • Protecting Group Strategy (Advanced): For syntheses where regiochemical purity is paramount, a multi-step approach involving the protection of one of the amino groups, followed by cyclization and subsequent deprotection, can provide a single, pure isomer.[2]

Section 3: Visual Diagrams and Workflows

The following diagrams illustrate key mechanisms and troubleshooting logic discussed in this guide.

G PD o-Phenylenediamine + α-Keto Acid INT Dihydropyrazine Intermediate PD->INT Condensation PROD Quinoxalinone (Desired Product) INT->PROD Oxidation/ Aromatization REARR Rearranged Intermediate INT->REARR H+, Δ (Rearrangement) BP Benzimidazole (Byproduct) REARR->BP Cyclization G start Low Yield or Multiple Spots on TLC purity Step 1: Verify Purity of Starting Materials (o-phenylenediamine, α-keto acid) start->purity purity_ok Purity OK purity->purity_ok Yes purity_bad Impure purity->purity_bad No conditions Step 2: Optimize Reaction Conditions purity_ok->conditions purify Action: Purify Starting Materials (Recrystallize/Distill) and Repeat Reaction purity_bad->purify cond_ok Yield Improved conditions->cond_ok Yes cond_bad No Improvement conditions->cond_bad No end_ok Problem Solved cond_ok->end_ok analyze Step 3: Analyze Byproducts cond_bad->analyze optimize Action: Lower Temperature, Switch to Milder Catalyst, Change Solvent lcms Action: Run LC-MS on Crude Mixture to Identify Masses of Side Products analyze->lcms end_diag Diagnosis Confirmed (e.g., Benzimidazole, Dimer) lcms->end_diag G cluster_reactants Reactants cluster_products Potential Products diamine Unsymmetrical o-Phenylenediamine (R≠H) keto + α-Keto Acid path1 Pathway A path2 Pathway B prod1 6-R-Quinoxalinone (Isomer 1) prod2 7-R-Quinoxalinone (Isomer 2) path1->prod1 path2->prod2

Caption: Formation of Regioisomers from an Unsymmetrical Diamine.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Retrieved from [Link]

  • Chen, Z.-Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Retrieved from [Link]

  • Kobayashi, Y., et al. (2011). Highly efficient synthesis of quinoxalinone-N-oxide via tandem nitrosation/aerobic oxidative C-N bond formation. Organic Letters, 13(23), 6304-6307. Retrieved from [Link]

  • Haddadin, M. J., et al. (2019). Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction. PMC. Retrieved from [Link]

  • Boufroura, H., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. St. Cerc. St. CICBIA, 11(1), 67-87. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Retrieved from [Link]

  • Wikipedia. Davis–Beirut reaction. Retrieved from [Link]

  • Mondal, P., & Maiti, D. (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkyn. Semantic Scholar. Retrieved from [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. Retrieved from [Link]

  • Ghosh, K., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. PMC. Retrieved from [Link]

  • Kobayashi, Y., et al. (2011). Highly Efficient Synthesis of Quinoxalinone-N-oxide via Tandem Nitrosation/Aerobic Oxidative C–N Bond Formation. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2011). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. MDPI. Retrieved from [Link]

  • Sharma, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved from [Link]

  • Zhu, C., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship. Retrieved from [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Preprints.org. Retrieved from [Link]

  • Sarma, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. Retrieved from [Link]

  • YouTube. (2023). Lecture18 I Beirut Reaction I Davis–Beirut Reaction I Name Reactions I Organic Chemistry. Retrieved from [Link]

  • Academia.edu. chapter 1: syntheses and reactions of pyrazine and quinoxaline. Retrieved from [Link]

  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 6-Amino-Quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for researchers working with 6-amino-quinoxalinone scaffolds. It addresses the unique physicochemical challenges of this heterocyclic class, specifically the interplay between hydrogen-bonding networks (lactam-lactim tautomerism) and the polarity of the primary amine.

Ticket ID: #REC-6AQ-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Solubility Principles

Before attempting a protocol, you must understand why these compounds behave the way they do. 6-amino-quinoxalinones possess two conflicting solubility drivers:

  • The Quinoxalinone Core: Highly polar due to the amide-like lactam functionality (

    
    ). This creates strong intermolecular hydrogen bonding, often leading to poor solubility in non-polar solvents (DCM, Toluene) and "oiling out" in intermediate polarity solvents.
    
  • The 6-Amino Group: Adds basicity and increases polarity, but also introduces susceptibility to oxidation (browning) and H-bond donation.

The "Golden Rule" for this Scaffold: You are rarely fighting simple solubility; you are fighting the crystal lattice energy generated by the intermolecular H-bonds. Your solvent must disrupt these intermolecular bonds (solute-solute) and replace them with solvent-solute bonds at high temperatures, but release them upon cooling.

Solvent Selection Strategy

Q: What is the primary solvent system I should screen first?

A: Start with Ethanol (EtOH) or Methanol (MeOH) . For 6-amino-quinoxalinones, short-chain alcohols are the "Goldilocks" solvents. They are polar enough to interact with the amino and carbonyl groups but not so effective that they prevent crystallization upon cooling.

  • Standard Protocol: Reflux in absolute EtOH. If insoluble, add water dropwise until dissolution (up to 10-15% v/v).

  • High-Purity Requirement: If the crude is dark (oxidation products), use Methanol with activated charcoal. Methanol often yields sharper crystals but has lower recovery rates than Ethanol.

Q: My compound is insoluble in alcohols even at reflux. What now?

A: Switch to a Dipolar Aprotic / Protic Binary System . If your derivative has extra lipophilic groups (e.g., alkyl chains) or is a high-melting solid (>250°C), alcohols may fail.

  • System A: DMF / Water . Dissolve in minimum hot DMF (

    
    ), then add hot water until persistent turbidity. Cool slowly.
    
  • System B: Acetic Acid / Water . Useful if the amine is not acid-sensitive. The acid helps protonate the amine, increasing solubility, while water acts as the anti-solvent. Warning: This may form the acetate salt.

Decision Tree: Solvent Selection

SolventSelection Start Start: Crude 6-Amino-Quinoxalinone SolubilityCheck Check Solubility in Refluxing EtOH Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Cool Cool to RT -> 0°C Soluble->Cool Yes AddWater Add 5-10% H2O at Reflux Soluble->AddWater Partial SwitchDMF Switch to DMF/H2O System Soluble->SwitchDMF No (Insoluble) Yes Yes No No Precipitate Crystals Form? Cool->Precipitate Good Harvest Crystals Precipitate->Good Yes Oils Oils Out? Precipitate->Oils No Oils->SwitchDMF Yes AddWater->Cool

Caption: Logical workflow for selecting the optimal solvent system based on initial solubility observations.

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

User Report: "As the solution cools, I see oily droplets forming on the glass instead of crystals. Eventually, it solidifies into a sticky gum."

Diagnosis: This is the most common failure mode for amino-quinoxalinones. It occurs because:

  • Impurity Depression: Precursors (like nitro-quinoxalinones) act as "solvents" for your product, lowering the melting point of the mixture below the solvent's boiling point.

  • Supersaturation Shock: The solution is too concentrated, forcing the compound out as a liquid phase before it can organize into a lattice.

Corrective Protocol (The "Re-Heat" Method):

  • Do not filter the oil.

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add 20% more solvent (dilution is key).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass surface at the air-liquid interface.[1]

  • Insulate the flask: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Fast cooling promotes oiling; slow cooling promotes crystallization.

Issue 2: Persistent Color Impurities

User Report: "My product is supposed to be pale yellow, but it's coming out dark brown/orange."

Diagnosis: 6-amino-quinoxalinones are prone to air oxidation, forming azo-dimers or quinone-imine species.

Corrective Protocol (Charcoal Treatment):

  • Dissolve the crude in boiling solvent (MeOH is best for this).[2]

  • Add Activated Charcoal (5-10 wt%) .

  • Reflux for 15-30 minutes. Do not exceed 30 mins to avoid product adsorption.

  • Filter hot through a Celite pad.

  • Critical: Add a pinch of sodium dithionite (

    
    ) or sodium bisulfite to the filtrate before cooling. This acts as a reducing agent to prevent re-oxidation during crystallization.
    

Quantitative Data & Reference Values

Table 1: Solubility Profile of 6-Amino-Quinoxalinone Derivatives

Solvent SystemTemp (°C)Solubility RatingPrimary Use Case
Ethanol (Abs.) 78 (Reflux)ModerateFirst choice for general purification.
Methanol 65 (Reflux)HighBest for removing colored impurities; lower yield.
Water 100InsolubleAnti-solvent only.
DMF 100Very HighUse for highly substituted/insoluble derivatives.
Acetic Acid 118HighUse for acid-stable derivatives; risk of salt formation.
DCM / Toluene RefluxPoorGenerally unsuitable due to polarity mismatch.

Step-by-Step Experimental Protocol

Standard Recrystallization Workflow (Ethanol/Water)

Target: 5.0g Crude 6-Amino-Quinoxalinone

  • Preparation: Place 5.0g of crude solid in a 250mL Erlenmeyer flask. Add a magnetic stir bar.[2]

  • Dissolution: Add 50mL of Ethanol . Heat to reflux (

    
    ) with stirring.
    
    • Observation: If solid remains, add Ethanol in 10mL portions until max 100mL.

    • Contingency: If still insoluble, add Water dropwise through the condenser until clear (max 15mL).

  • Filtration (Hot): If black specks (Pd/C catalyst residue) are visible, filter the hot solution quickly through a pre-warmed fluted filter paper.

  • Crystallization: Remove from heat. Cover flask with a watch glass. Allow to cool to room temperature undisturbed for 2 hours.

    • Note: Do not place directly on a cold bench; place on a cork ring.

  • Harvesting: Cool in an ice bath (

    
    ) for 30 minutes to maximize yield. Filter by vacuum suction. Wash cake with 20mL of cold  Ethanol.
    
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid (5.0g) Dissolve Dissolve in Hot EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty Cool Slow Cooling (RT -> 0°C) Dissolve->Cool If clear Filter->Cool Wash Wash with Cold EtOH Cool->Wash Dry Vacuum Dry (45°C) Wash->Dry

Caption: Step-by-step workflow for the standard ethanol-based recrystallization process.[3]

References

  • BenchChem. (2025).[2][4] A Standardized Protocol for the Synthesis of 6-Aminoquinoxaline via the Reduction of 6-Nitroquinoxaline. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of quinoxalinones. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Retrieved from

  • University of York. (2025). Problems with Recrystallisations: Oiling Out and Supersaturation. Retrieved from

  • ChemicalBook. (2024). 6-Aminoquinoxaline Product Properties and Synthesis. Retrieved from

Sources

Stability of 6-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with 6-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one . It is designed to address the specific chemical instabilities inherent to the dihydroquinoxalinone scaffold, particularly the susceptibility to oxidative degradation and polymerization.

Technical Support: Stability & Handling Guide

Compound: this compound Chemical Class: Reduced N-heterocycle / Electron-rich Aniline Primary Stability Risk: Oxidative Dehydrogenation & Polymerization

Part 1: The Stability Profile (Root Cause Analysis)

To troubleshoot effectively, you must understand why this compound degrades. It contains two "instability triggers" that act synergistically:

  • The 3,4-Dihydro Core (The "Reducing Agent"): The dihydroquinoxaline ring is partially reduced. Thermodynamically, it is driven to lose electrons and hydrogen to become the fully aromatic quinoxaline system. However, the 4-methyl group blocks simple aromatization (because N4 cannot lose a proton to form the C3=N4 double bond). This forces the molecule into alternative, often "messy," degradation pathways like C3-hydroxylation or radical polymerization .

  • The 6-Amino Group (The "Electron Pump"): The primary amine at position 6 pushes electron density into the ring system. This makes the molecule highly reactive toward atmospheric oxygen (autoxidation), leading to the formation of dark-colored quinone imine intermediates and azo-dimers.

Part 2: Troubleshooting & FAQs

Issue 1: Rapid Discoloration (Yellow Brown/Black)

Symptom: The solution turns from pale yellow to dark brown or black within minutes to hours of preparation. Diagnosis: Autoxidation. The compound is reacting with dissolved oxygen.[1] The 6-amino group facilitates the formation of radical species which then polymerize. Corrective Action:

  • Immediate: Discard the solution if the color change is significant (>20% darkening). The degradation products are likely radical polymers that will interfere with biological assays.

  • Prevention: You must degas your solvents. Sparging with Nitrogen or Argon for 15 minutes is mandatory before dissolving the solid.

  • Additive: If the assay permits, add Ascorbic Acid (0.1 - 1.0 mM) or Sodium Metabisulfite to the buffer. These act as sacrificial antioxidants.

Issue 2: "Messy" HPLC Baseline / New Peaks

Symptom: HPLC analysis shows a drop in the main peak and the appearance of multiple broad peaks or a "hump" at later retention times. Diagnosis: Oxidative Coupling. Unlike simple quinoxalines which aromatize to a single clean product, the 4-methyl analog likely forms complex dimers or C3-oxidized diones (lactams). Corrective Action:

  • Mobile Phase: Ensure your mobile phase is acidic (0.1% Formic Acid or TFA). Acidic pH protonates the 6-amino group, withdrawing electron density and slowing down the oxidation rate.

  • Autosampler: Set the autosampler temperature to 4°C . Never leave samples at room temperature in the queue.

Issue 3: Precipitation upon Dilution

Symptom: Stock solution (DMSO) is clear, but adding it to aqueous buffer causes cloudiness. Diagnosis: Solubility Limit / Aggregate Formation. The planar nature of the ring system promotes stacking (aggregation). Corrective Action:

  • Protocol Adjustment: Do not add the neat DMSO stock directly to the buffer. Instead, perform an intermediate dilution step or use a "solvent sandwich" technique (Buffer

    
     Vortex 
    
    
    
    Inject Compound).
  • Surfactant: Add 0.01% Tween-20 or Triton X-100 to the assay buffer to prevent micro-aggregate formation.

Part 3: Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solution

Use this protocol for all biological assays (IC50, Kd).

  • Solvent Prep: Take 10 mL of anhydrous DMSO. Insert a glass pipette connected to an Argon line directly into the liquid. Bubble vigorously for 10 minutes.

  • Weighing: Weigh the compound into an amber glass vial. Note: If possible, flush the vial with Argon before capping.

  • Dissolution: Add the degassed DMSO via syringe through the septum (if available) or quickly under a blanket of Argon.

  • Storage: Aliquot immediately into single-use amber tubes. Store at -80°C .

    • Shelf Life (-80°C): 3-6 months.

    • Shelf Life (RT): < 4 hours.[2]

Protocol B: Stability-Indicating HPLC Method

Use this to verify the purity of your compound before use.

ParameterSettingReason
Column C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% TFA TFA is preferred over Formic Acid here to suppress the amine ionization and sharpen peaks.
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minsFast gradient minimizes on-column oxidation.
Detection UV 254 nm & 350 nm 350 nm is specific for the quinoxaline core; degradation often shifts absorbance >400 nm.
Temperature 40°C (Column), 4°C (Sample) Cold sample storage is critical.

Part 4: Mechanistic Visualization

The following diagram illustrates the degradation logic. The 4-Methyl group blocks the "clean" path to aromaticity, forcing the molecule into the "Redox Cycling" loop which generates reactive radical species.

StabilityMechanism cluster_prevention Stabilization Strategy Compound 6-Amino-4-Me-Dihydroquinoxalinone (Starting Material) Radical Radical Cation Intermediate (Highly Reactive) Compound->Radical O2 / Light (Autoxidation) Dione Quinoxaline-2,3-dione Analog (C3 Oxidation Product) Radical->Dione C3-Hydroxylation Polymer Dark Insoluble Polymers (Azo/Imine Dimers) Radical->Polymer Radical Coupling (Major Degradation Path) Argon Argon/Degassing (Blocks O2) Argon->Radical Inhibits Acid Acidic pH (Protonates Amine) Acid->Compound Stabilizes

Caption: Degradation pathway of N-alkyl-dihydroquinoxalinones. The N4-methyl group prevents simple aromatization, favoring radical polymerization (darkening) over clean conversion.

References

  • BenchChem. (2025). Stability issues with 6-aminoquinoxaline-2,3(1H,4H)-dione in solution. Retrieved from

    • Relevance: Establishes the baseline instability of the amino-quinoxalinone scaffold and the requirement for inert gas handling.
  • Jiao, H., et al. (2025).[3] Photoinduced Deaminative Alkylation of Quinoxalin-2(1H)-ones via an Electron Donor-Acceptor Complex. ChemistrySelect. Retrieved from

    • Relevance: Details the radical reactivity of the quinoxalinone core and its susceptibility to oxidative functionalization
  • Frontiers in Chemistry. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones. Retrieved from

    • Relevance: Provides mechanistic evidence for the "oxidative deprotonation" pathway that drives the degrad
    • Relevance: Confirms that tetrahydroquinoxalines act as antioxidants (scavenging peroxyl radicals)

Sources

Validation & Comparative

Advanced Characterization Guide: 1H NMR Profiling of 6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Application

6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a critical bicyclic scaffold in medicinal chemistry, frequently serving as a "hinge-binding" motif in kinase inhibitors and a core structure for GPCR ligands.[1] Its amphoteric nature—possessing both a hydrogen bond donor (lactam NH) and acceptors (N-4, 6-NH2)—makes it a versatile pharmacophore.

For drug development professionals, the accurate characterization of this intermediate is pivotal. It usually marks the completion of a nitro-reduction step, a common bottleneck where incomplete reduction or over-reduction (ring opening) can occur. This guide provides a definitive 1H NMR framework to validate identity, purity, and reduction completeness.

Structural Logic & Assignment Strategy

To interpret the NMR spectrum correctly, we must understand the electronic environment of the quinoxalinone core.

The Electronic Push-Pull
  • Lactam (Pos 1, 2): The amide functionality at position 1 creates a deshielded environment for the NH proton, typically pushing it downfield (>10 ppm).

  • N-Methyl (Pos 4): The methyl group on the amine nitrogen (N4) is electronically distinct from C-methyls, appearing in the 2.8–3.0 ppm range.

  • 6-Amino Group: This is the diagnostic handle. As a strong electron-donating group (EDG), it significantly shields the aromatic protons at positions 5 and 7 (ortho) and position 8 (para), causing an upfield shift compared to the nitro precursor.

Graphviz Diagram: Structural Numbering & Logic

G Core Quinoxalinone Core N4 N4-Methyl (Singlet, ~2.9 ppm) Core->N4 Pos 4 NH1 Lactam NH (Broad, >10 ppm) Core->NH1 Pos 1 NH2 6-Amino (Broad, ~4.8 ppm) Core->NH2 Pos 6 ArH Aromatic Protons (Shielded by NH2) NH2->ArH Shielding Effect (Ortho/Para)

Caption: Structural dissection of this compound highlighting key NMR diagnostic regions.

Experimental Protocol: Self-Validating Workflow

A. Solvent Selection: The "Solubility Trap"

Critical Insight: Do NOT use Chloroform-d (CDCl3) for primary characterization.

  • Reasoning: Dihydroquinoxalinones possess poor solubility in non-polar chlorinated solvents, leading to signal broadening (aggregation) and loss of exchangeable protons (NH, NH2).

  • Standard: DMSO-d6 is the mandatory solvent. It disrupts intermolecular H-bonding, ensuring sharp peaks and visibility of the labile NH/NH2 protons.

B. Sample Preparation[3]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear yellow/orange (oxidation products often appear dark brown).

  • Acquisition: Standard 1H parameter set (16–32 scans, d1=1.0s).

Comparative Analysis & Data Interpretation

Scenario A: The "Reduction Check" (Product vs. Precursor)

The most common synthesis route involves reducing 6-Nitro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one . The NMR spectrum must prove the nitro group is gone.

FeaturePrecursor (6-Nitro)Product (6-Amino) Diagnostic Change
Aromatic Region 7.5 – 8.0 ppm (Deshielded)6.1 – 6.6 ppm (Shielded)Upfield Shift (~1.5 ppm) . The electron-withdrawing NO2 is replaced by electron-donating NH2.
Amine Protons Absent~4.8 ppm (Broad s)Appearance of a new exchangeable signal (2H).
N-Methyl (N4) ~3.1 ppm~2.85 ppm Slight upfield shift due to increased electron density in the ring.
Scenario B: Detailed Assignment (DMSO-d6, 400 MHz)

Note: Chemical shifts are estimates based on structural analogs and electronic principles.

PositionTypeShift (δ ppm)MultiplicityJ (Hz)Interpretation
1-NH Lactam10.15 br s-Labile proton. Disappears with D2O shake.
5-H Ar-H6.32 d2.5Ortho to NH2. Doublet due to meta-coupling with H7.
7-H Ar-H6.15 dd8.5, 2.5Ortho to NH2. Doublet of doublets (ortho to H8, meta to H5).
8-H Ar-H6.60 d8.5Meta to NH2. Less shielded than H5/H7.
6-NH2 Amine4.75 br s-Broad signal. Integral = 2H.
3-H CH23.65 s-Methylene of the heterocyclic ring.
4-Me CH32.88 s-N-Methyl singlet. Distinct from solvent peak (2.50).

Troubleshooting & Impurity Profiling

Graphviz Diagram: Impurity Identification Workflow

ImpurityCheck Start Analyze Spectrum (DMSO-d6) CheckAr Aromatic Region (7.5 - 8.0 ppm?) Start->CheckAr CheckOx Check 3-H Region (Singlet at 8.0+ ppm?) Start->CheckOx CheckSol Solvent Peaks? CheckAr->CheckSol Signals Absent ResultNitro Impurity: Unreacted Nitro (Re-subject to Hydrogenation) CheckAr->ResultNitro Signals Present ResultClean Clean Product (Proceed to Bioassay) CheckSol->ResultClean ResultOx Impurity: Quinoxalinone (Oxidized) (Aromatized Ring) CheckOx->ResultOx Yes (Dehydrogenation)

Caption: Decision tree for identifying common synthetic impurities (unreacted starting material or oxidized byproducts).

Common Impurities
  • Unreacted Nitro: Look for doublets downfield (7.8–8.0 ppm).

  • Oxidized Quinoxalinone: If the reaction conditions were too harsh, the 3,4-dihydro ring may oxidize to the fully aromatic quinoxalinone.

    • Indicator: Disappearance of the CH2 singlet at 3.65 ppm and appearance of an aromatic proton singlet around 8.0–8.2 ppm.

  • Residual Solvents:

    • Ethanol (Synthesis solvent): Triplet at 1.05 ppm, Quartet at 3.44 ppm.

    • Water: Variable broad singlet around 3.33 ppm in DMSO-d6.

References

  • Synthesis and Antibacterial Activity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives. ResearchGate. (Accessed 2026). Provides general synthesis routes and analog characterization. Link

  • NMR Study of the Dynamic Equilibria Among Isomeric Species in Quinoxalin-2-one Derivatives. ITBA Repository. Detailed discussion on lactam/lactim tautomerism and solvent effects in quinoxalinones. Link

  • 1H NMR Chemical Shifts of Amino Acid Derivatives. Schmieder NMR. Reference for amine and amide proton shifts in DMSO-d6. Link

  • Synthesis of 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. ChemicalBook. Comparative spectral data for the quinolinone analog. Link

Sources

Technical Guide: HRMS Analysis of Dihydroquinoxalin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

Dihydroquinoxalin-2-one scaffolds are critical pharmacophores in drug discovery, exhibiting potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), anticancer agents, and glutamate receptor antagonists. However, their analysis is complicated by their potential for tautomerism (lactam-lactim), isobaric interferences in biological matrices, and diverse metabolic oxidation pathways.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms against traditional alternatives, establishing HRMS as the superior tool for structural elucidation and metabolite identification (MetID) , while acknowledging the utility of Triple Quadrupole (QQQ) systems for routine quantitation.

Technology Comparison: The Right Tool for the Scaffold

For dihydroquinoxalin-2-one derivatives, the choice of instrument dictates the quality of data. While NMR is the gold standard for regiochemistry, it lacks the sensitivity for physiological trace analysis.

Comparative Performance Matrix
FeatureOrbitrap HRMS (e.g., Q Exactive)Q-TOF HRMS (e.g., Synapt, 6500 Series)Triple Quad (QQQ) (e.g., TQ-XS, 7500)NMR (600 MHz)
Primary Use Case Unknown ID, MetID, Fine Isotope AnalysisFast Screening, UHPLC compatibilityTargeted Quantitation (PK studies)Structural Confirmation (Pure synthesis)
Resolution (FWHM) Ultra-High (>140,000)High (30,000 - 60,000)Unit Resolution (0.7 Da)N/A
Mass Accuracy < 3 ppm (Internal Cal)< 5 ppmN/AN/A
Scan Speed Moderate (Hz limited by transient)Fast (Ideal for sharp UHPLC peaks)Ultra-Fast (MRM)N/A
Sensitivity High (Femtogram range)Moderate to HighUltra-High (Attogram range)Low (Milligram required)
Specific Benefit Distinguishes S vs 2O isotopes (isobaric)Preserves labile side-chainsUnmatched S/N for known targetsDefines regio-isomers

Expert Insight: For dihydroquinoxalin-2-ones, Orbitrap technology is generally preferred during the Discovery phase due to its ability to resolve the fine isotopic structure of nitrogen-rich rings. However, Q-TOF is superior when coupling with ultra-fast chromatography (< 2 min runs) due to faster duty cycles.

Methodological Deep Dive: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocol utilizes a "Dual-Check" system where retention time (


) and mass accuracy (

) are cross-referenced.
Sample Preparation (Biological Matrix)

Dihydroquinoxalin-2-ones are moderately polar. A simple protein precipitation often yields dirty baselines; Solid Phase Extraction (SPE) is recommended for HRMS to reduce ion suppression.

  • Conditioning: HLB Cartridge (1 mL MeOH followed by 1 mL Water).

  • Loading: Spiked Plasma (100 µL) diluted 1:3 with 0.1% Formic Acid.

  • Washing: 5% MeOH in Water (removes salts/proteins).

  • Elution: 100% ACN (2 x 200 µL).

  • Reconstitution: 90:10 Water:ACN (matches initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 (2.1 x 100 mm, 1.7 µm). Rationale: High surface area required to separate potential tautomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is critical. The N1 and N4 nitrogens require acidic pH to ensure efficient

      
       formation in ESI.
      
  • Gradient: 5% B (0-1 min)

    
     95% B (10 min).
    
  • Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry Parameters (Source Optimization)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C. Warning: Dihydroquinoxalin-2-ones can undergo thermal degradation (dehydrogenation to quinoxalinones) if source temp > 350°C.

  • Collision Energy (HCD/CID): Stepped energy (20, 40, 60 eV) is required. The lactam ring is stable; high energy is needed to induce the characteristic ring contraction.

Fragmentation Mechanics & Signaling Pathways

Understanding the fragmentation of dihydroquinoxalin-2-ones is essential for structural verification. The primary diagnostic pathway involves the cleavage of the lactam ring.

Mechanistic Pathway
  • Precursor: Protonated molecule

    
    .
    
  • Primary Loss: Neutral loss of Carbon Monoxide (CO, -27.9949 Da). This confirms the presence of the lactam carbonyl.

  • Secondary Loss: Loss of the substituent on

    
     or 
    
    
    
    , or Retro-Diels-Alder (RDA) cleavage of the heterocyclic ring.
  • Ring Contraction: Following CO loss, the molecule often rearranges to a benzimidazole-type cation, a highly stable aromatic system.

Visualization: Analytical Workflow

The following diagram illustrates the decision-making process for analyzing these derivatives.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Prep Sample Prep (SPE vs. PPT) Sample->Prep LC UHPLC Separation (C18, Acidic pH) Prep->LC Ionization ESI Source (Positive Mode) LC->Ionization Decision Analysis Goal? Ionization->Decision Quant Triple Quad (QQQ) Targeted MRM Decision->Quant Known Target Qual HRMS (Orbitrap/Q-TOF) Full Scan / ddMS2 Decision->Qual Unknown/Metabolite DataQuant PK Data (Conc. vs Time) Quant->DataQuant DataQual MetID / Structure (Mass Error < 3ppm) Qual->DataQual

Figure 1: Decision matrix for selecting the appropriate MS platform based on analytical goals (Quantitation vs. Identification).

Visualization: Fragmentation Pathway

The specific fragmentation of the dihydroquinoxalin-2-one core (


 values are theoretical for the core structure 

).

Fragmentation Precursor Precursor [M+H]+ (Dihydroquinoxalin-2-one) Transition Ring Opening Precursor->Transition CID Energy RDA RDA Fragment (Retro-Diels-Alder) Precursor->RDA Minor Pathway Fragment1 [M+H - CO]+ (Benzimidazole cation) Transition->Fragment1 -28 Da (CO) Fragment2 [M+H - CO - R]+ (Side Chain Loss) Fragment1->Fragment2 Secondary Frag

Figure 2: Proposed fragmentation pathway showing the characteristic neutral loss of CO leading to ring contraction.

Experimental Data Simulation (HRMS vs. QQQ)

To demonstrate the necessity of HRMS for identification, consider the analysis of a metabolic oxidation product (+16 Da).

ParameterTriple Quad (QQQ) ResultHRMS (Orbitrap) ResultConclusion
Observed Mass

265.1

265.1189
HRMS provides exact mass.
Resolution Unit (Wide peak)70,000 (Sharp peak)HRMS separates background noise.
Interpretation Could be Hydroxylation (+O) OR Methylation (+CH2) if mass is close.Mass Defect Analysis confirms formula

(Hydroxylation).
HRMS is required to distinguish metabolic pathways.

References

  • Thermo Fisher Scientific. (2025). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from

  • ResearchGate. (2025). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Retrieved from

  • MDPI. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation. Retrieved from

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from

  • Syngene International. (2025). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved from

Sources

Comparative Guide: 6-Amino-Quinoxalinone Derivatives as Kinase Inhibitors

[1]

Executive Summary: The "Privileged" Scaffold

In the crowded landscape of kinase inhibitor discovery, the 6-amino-quinoxalinone scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the ubiquitous quinazoline (e.g., Gefitinib) or pyrimidine scaffolds, the quinoxalinone core offers unique hydrogen-bonding vectors and solubility profiles that allow it to target difficult kinases such as JAK2/3 , STK33 , and GSK-3β .

This guide objectively compares the IC50 performance of 6-amino-quinoxalinone-based inhibitors against FDA-approved standards. It focuses on the critical role of the 6-amino position as a vector for chemical derivatization (typically into ureas or amides) to access the kinase "back pocket" or solvent-exposed regions.

Comparative Performance Analysis

The following data aggregates experimental IC50 values from recent high-impact medicinal chemistry campaigns. The comparison highlights the potency of specific quinoxalinone derivatives (Code Names: ST4j, ML281, Cmpd 45) against established clinical standards.

Table 1: JAK Family Inhibition (Quinoxalinone vs. Ruxolitinib/Tofacitinib)

Targeting the JAK/STAT pathway in myeloproliferative neoplasms.

Compound IDScaffold ClassTargetIC50 (Enzymatic)IC50 (Cellular - HEL Cells)Selectivity ProfileRef
ST4j 6-amino-quinoxalinone derivative JAK2 13.0 nM 17.9 µM High affinity for JAK2/3; lower off-target toxicity[1]
ST4j 6-amino-quinoxalinone derivative JAK3 14.9 nM N/ABalanced JAK2/3 dual inhibition[1]
RuxolitinibPyrazolo-pyrimidineJAK20.04 nM19.3 µMExtremely potent enzymatic inhibition but similar cellular efficacy to ST4j[1]
TofacitinibPyrrolo-pyrimidineJAK31.6 nM23.3 µMStandard of care; slightly lower cellular potency than ST4j[1]

Analyst Insight: While Ruxolitinib shows superior enzymatic potency, the quinoxalinone derivative ST4j demonstrates comparable cellular efficacy (HEL cell line).[1] This suggests that the quinoxalinone scaffold may possess superior membrane permeability or intracellular stability compared to the pyrimidine standards.

Table 2: STK33 Inhibition (Synthetic Lethality in KRAS-Mutant Cells)

Targeting Serine/Threonine Kinase 33 (STK33).

Compound IDScaffold ClassTargetIC50 (Enzymatic)Fold Selectivity (vs. PKA)MechanismRef
ML281 Quinoxalinone STK33 14 nM >700-fold ATP-competitive[2]
Compound 7tQuinoxalinone (5-fluoro analog)STK3378 nMModerateSAR analog of ML281[2]
Generic StaurosporineIndolocarbazolePan-Kinase< 5 nM< 2-foldNon-selective toxic control[2]

Analyst Insight: ML281 represents a benchmark for specificity. The quinoxalinone core allows for a "clean" kinase profile, avoiding the common off-target inhibition of PKA (Protein Kinase A) which plagues many STK33 inhibitors.

Table 3: GSK-3β Inhibition (Neuroprotection & Oncology)

Targeting Glycogen Synthase Kinase-3 Beta.

Compound IDScaffold ClassTargetIC50 (Enzymatic)Binding ModeRef
Compound 45 Hexahydropyrido-quinoxaline GSK-3β 0.18 µM H-bonds with Val135 (Hinge)[3]
Cmpd 7c 6-amino-quinoxaline urea Various ~2.5 µM Multi-kinase (Mcl-1 dependent)[4]
TWS119PyrrolopyrimidineGSK-3β0.03 µMStandard reference[3]

Mechanistic Visualization

Pathway Analysis: JAK/STAT Signaling

The following diagram illustrates the intervention point of Quinoxalinone inhibitors (like ST4j) within the JAK/STAT pathway, preventing the phosphorylation of STAT proteins and subsequent gene transcription associated with leukemia.

JAK_Pathwaycluster_membraneCell Membranecluster_nucleusNucleusReceptorCytokine ReceptorJAK2JAK2 Kinase(Auto-phosphorylation)Receptor->JAK2ActivationSTATSTAT Protein(Monomer)JAK2->STATPhosphorylationInhibitorQuinoxalinone Inhibitor(e.g., ST4j)Inhibitor->JAK2  Blocks ATP Binding  pSTATp-STAT(Dimerized)STAT->pSTATDimerizationTranscriptionGene Transcription(Proliferation/Survival)pSTAT->TranscriptionTranslocation

Figure 1: Mechanism of Action for Quinoxalinone-based JAK2 inhibitors. The inhibitor competes with ATP at the kinase domain, halting STAT phosphorylation.

Experimental Protocol: Validating IC50

To ensure reproducibility (Trustworthiness), the following protocol utilizes a FRET-based assay (Z'-LYTE) or Luminescent assay (ADP-Glo), which are superior to radiometric assays for high-throughput screening of lipophilic quinoxalinones.

Protocol: ADP-Glo™ Kinase Assay for Quinoxalinone Derivatives

Objective: Determine the IC50 of a 6-amino-quinoxalinone derivative against Recombinant JAK2 or GSK-3β.

Reagents:

  • Kinase Enzyme (e.g., JAK2, Promega/SignalChem)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent & Kinase Detection Reagent

  • Test Compound: 6-amino-quinoxalinone derivative (dissolved in 100% DMSO).

Step-by-Step Workflow:

  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of the quinoxalinone in DMSO.[2]

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Critical Step: Dilute compounds into 1X Kinase Buffer to ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Inhibitor (at 2.5x concentration).

    • Add 2 µL of Kinase Enzyme (optimized ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding (crucial for Type II inhibitors).

    • Add 1 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).

    • Incubate 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Incubate 30 minutes at RT.

  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Normalize data: $ % Inhibition = 100 \times (1 - \frac{Sample - Min}{Max - Min}) $

    • Fit curve using non-linear regression (Sigmoidal dose-response, variable slope) to calculate IC50.

Structural Optimization Workflow

The versatility of the 6-amino-quinoxalinone relies on specific substitutions. The diagram below outlines the SAR (Structure-Activity Relationship) logic used to derive potent inhibitors like ML281 or ST4j.

SAR_WorkflowCore6-Amino-QuinoxalinoneCore ScaffoldPos6Position 6 (Amino)Core->Pos6Primary VectorPos2_3Positions 2 & 3(Ring Fusion/Subst)Core->Pos2_3Shape/FitUreaUrea/Amide Linker(H-Bond Donor)Pos6->UreaDerivatizationSolubilitySolubilizing Group(Morpholine/Piperazine)Pos2_3->SolubilityOptimizationOutcomeHigh Potency(Type II Inhibitor)Urea->OutcomeAccess Back Pocket(Gatekeeper Interaction)Solubility->OutcomeImproved PK/PD

Figure 2: SAR Optimization Strategy. The 6-amino group is the critical "handle" for converting the scaffold into a high-affinity Type II inhibitor.

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Source: National Institutes of Health (NIH) / PubMed Central. Data: ST4j IC50 values and comparison to Ruxolitinib.[1]

  • A Potent and Selective Quinoxalinone-Based STK33 Inhibitor (ML281). Source: ACS Medicinal Chemistry Letters. Data: ML281 IC50 (14 nM) and selectivity profiling.[3]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Source: Semantic Scholar / Tropical Journal of Pharmaceutical Research. Data: Compound 45 IC50 (0.18 µM).[2]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Source: Bioorganic & Medicinal Chemistry Letters / NIH. Data: Compound 7c and general 6-amino-quinoxaline SAR.

Comparative Structural Analysis: 4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one Content Type: Publish Comparison Guide

A Guide to Scaffold Stability, Regioselectivity, and Intermolecular Interactions

Executive Summary

In the development of bioactive heterocycles, the quinoxalin-2(1H)-one scaffold is ubiquitous, serving as a core for anticancer (e.g., EGFR inhibitors) and antimicrobial agents.[1] However, the introduction of substituents—specifically methylation at the N4 position—introduces critical structural changes that alter solubility, crystal packing, and target binding affinity.

This guide provides a technical comparison of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one against its primary regioisomer (1-methyl) and the unmethylated parent scaffold. We focus on the crystallographic validation of regiochemistry and the impact of N-methylation on the hydrogen-bonding network—a decisive factor in "drug-like" performance.

Part 1: The Structural Challenge (Regioselectivity)

The synthesis of 4-methyl-3,4-dihydroquinoxalin-2(1H)-one often involves the reduction of quinoxalin-2-ones or the condensation of N-methyl-1,2-phenylenediamine with chloroacetic acid. A common pitfall is regiochemical ambiguity : distinguishing between the N1-methyl (amide methylation) and N4-methyl (amine methylation) isomers.

Why Crystal Structure Matters:

  • N1-Methylation: Eliminates the primary hydrogen bond donor (Lactam NH), drastically reducing polarity and altering metabolic stability.

  • N4-Methylation (Target): Retains the Lactam NH donor but sterically hinders the N4 position, forcing a ring pucker that impacts planarity and solubility.

Isomer Differentiation Workflow

The following diagram illustrates the critical structural divergence between the target compound and its isomer.

G Start Precursor: 3,4-dihydroquinoxalin-2(1H)-one Target TARGET: 4-Methyl-3,4-dihydro... (N4-Me, N1-H) Start->Target Alkylation (C4 Selective) Isomer ISOMER: 1-Methyl-3,4-dihydro... (N1-Me, N4-H) Start->Isomer Alkylation (C1 Side-Product) Analysis X-Ray Analysis Critical Differentiator Target->Analysis Lactam NH Present (H-Bond Donor) Isomer->Analysis Lactam NH Absent (No H-Bond Donor)

Figure 1: Structural divergence in methylation. The presence of the Lactam NH in the target compound is the primary crystallographic marker.

Part 2: Experimental Protocols
2.1 Synthesis & Crystallization Strategy

To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The 4-methyl derivative often co-crystallizes with impurities if not rigorously purified.

Step-by-Step Protocol:

  • Synthesis: React N-methyl-1,2-phenylenediamine with ethyl chloroacetate in refluxing ethanol (Yield ~75%).

  • Purification: Recrystallize crude solid from hot ethanol/water (8:2 ratio).

  • Crystal Growth (Slow Evaporation):

    • Dissolve 20 mg of the purified compound in 2 mL of Ethyl Acetate/Hexane (1:1) or Methanol .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-4 small holes, and allow to stand at 20°C for 3-5 days.

    • Target: Colorless prisms or blocks.

2.2 X-Ray Data Collection Standards
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the methyl group and the flexible C3-methylene unit.

  • Resolution: Aim for 0.8 Å or better to accurately resolve the N-H hydrogen atom position, which is essential for confirming the tautomeric state (lactam vs. lactim).

Part 3: Comparative Structural Performance

This section compares the target compound with its alternatives based on crystallographic metrics.

3.1 Hydrogen Bonding & Packing Efficiency

The "performance" of a crystal structure in drug development often correlates with its lattice energy (stability) and solubility .

Feature4-Methyl-3,4-dihydro... (Target)1-Methyl-3,4-dihydro... (Isomer)3,4-dihydro... (Parent)
H-Bond Donor N1-H (Strong Amide)N4-H (Weak Amine)N1-H & N4-H
H-Bond Acceptor C2=O (Carbonyl)C2=O (Carbonyl)C2=O
Primary Motif Centrosymmetric Dimers (R2,2(8) motif)Helical Chains (C(5) or similar)3D Network (Sheets)
Crystal Density Moderate (~1.28 g/cm³)Lower (~1.25 g/cm³)High (~1.35 g/cm³)
Solubility High (Lipophilic Me + Polar NH)High (Lipophilic Me)Low (Strong Lattice)

Analysis:

  • The Parent Compound forms a robust 3D network due to having two donors (N1, N4), making it high-melting and poorly soluble.

  • The Target (4-Methyl) retains the N1-H...O=C interaction, typically forming centrosymmetric dimers . This "closed" dimer structure breaks the infinite H-bond network, significantly improving solubility in organic solvents compared to the parent, while maintaining higher melting point stability than the 1-methyl isomer.

3.2 Conformational Flexibility (Ring Puckering)

Unlike the fully aromatic quinoxalin-2-one, the 3,4-dihydro scaffold is non-planar.

  • C3-Position: The sp³ hybridized -CH₂- group forces the heterocyclic ring into a Half-Chair or Sofa conformation.

  • N4-Methyl Effect: The methyl group at N4 adds steric bulk, increasing the "pucker" amplitude compared to the unmethylated parent. This deviation from planarity is a critical feature for binding to enzyme pockets (e.g., kinases), where a completely flat molecule might not fit the hydrophobic cleft as effectively as a slightly twisted one.

3.3 Intermolecular Interaction Network

The following graph visualizes the dominant interaction pathways in the crystal lattice of the target compound.

Interactions MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB Strong H-Bond N1-H ... O=C (1.9 Å) MolC Molecule C (Neighbor) MolA->MolC Weak Interaction C-H ... π (Ring) MolA->MolC Van der Waals Me ... Me Contact MolB->MolA Strong H-Bond C=O ... H-N1

Figure 2: Interaction map showing the formation of the characteristic R2,2(8) dimer motif (A-B) and weaker packing forces (A-C).

Part 4: Implications for Drug Discovery

1. Solubility vs. Stability Trade-off: The 4-methyl derivative occupies a "Goldilocks" zone. By capping the N4 position, you disrupt the insoluble network of the parent compound, but by leaving the N1-H intact, you retain the ability to form specific H-bonds with receptor targets (e.g., Asp/Glu residues in active sites).

2. Bioisosteric Replacement: If your lead compound uses the 4-methyl-3,4-dihydroquinoxalin-2-one scaffold, be aware that the 1-methyl isomer is not a bioisostere. The loss of the N1-H donor will likely abolish binding if that proton is involved in a key interaction. Crystallography is the only definitive way to ensure you are testing the correct regioisomer.

References
  • Synthesis & Regioselectivity: Stepanova, E. E., et al. (2017).[2] "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones." Beilstein Journal of Organic Chemistry.

  • General Quinoxalinone Crystallography: Mondieig, D., et al. (1995). "Crystal structure of 3-methylquinoxalin-2(1H)-one." Acta Crystallographica Section C. (Contextual comparison for ring planarity).
  • Biological Relevance: Ahmed, M., et al. (2022).[3][4] "Anticancer Activity of 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Analogs." BenchChem Comparative Data.

  • H-Bonding Motifs: Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research. (Theoretical basis for the R2,2(8) dimer analysis).

Sources

Advanced Spectroscopic Guide: Amino-Substituted Quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Photophysical Advantage

Quinoxalinones (quinoxalin-2(1H)-ones) are privileged scaffolds in drug discovery, serving as the core for glutamate receptor antagonists (e.g., CNQX, NBQX) and antimicrobial agents. While unsubstituted quinoxalinones exhibit limited absorption in the visible region, amino-substitution fundamentally alters their optoelectronic profile.

This guide objectively compares the UV-Vis absorption performance of amino-substituted quinoxalinones against their unsubstituted and nitro-substituted counterparts.[1] It details the Intramolecular Charge Transfer (ICT) mechanisms that drive their red-shifted spectra and provides validated protocols for accurate characterization.

Key Performance Indicators (KPIs)
  • Spectral Range: Amino derivatives extend absorption from UV (<350 nm) into the Visible (380–500 nm).

  • Sensitivity: High molar absorptivity (

    
     M
    
    
    
    cm
    
    
    ) enables detection at micromolar concentrations.
  • Responsiveness: Pronounced solvatochromism and halochromism (pH sensitivity) offer dual-modal sensing capabilities.

Mechanistic Insight: The Push-Pull System

The dramatic shift in absorption upon amino substitution is not merely an auxochromic effect; it is the result of a "push-pull" electronic architecture.

  • The Acceptor (Pull): The electron-deficient pyrazine ring, further polarized by the C=O carbonyl group.

  • The Donor (Push): The lone pair on the amino substituent (at positions 3, 6, or 7).

This connectivity facilitates Intramolecular Charge Transfer (ICT) upon excitation. In polar solvents, the excited ICT state is stabilized, lowering the energy gap (


) and causing a bathochromic (red) shift.
Visualization: Electronic Transition & Relaxation

The following diagram illustrates the energy pathway distinguishing Locally Excited (LE) states from ICT states, crucial for interpreting solvatochromic data.

ICT_Mechanism S0 Ground State (S0) (Dipole: Low) LE Locally Excited State (LE) (Frank-Condon) S0->LE Absorption (hν) ICT ICT State (Solvent Stabilized) LE->ICT e- Transfer Relax Solvent Relaxation ICT->Relax Reorientation Relax->S0 Red-Shifted Emission

Figure 1: Energy diagram showing the formation of the Intramolecular Charge Transfer (ICT) state, which is responsible for the broad, red-shifted absorption bands in amino-quinoxalinones.

Comparative Analysis: Spectral Data

The following data synthesizes experimental findings across various solvent systems (typically DMSO or Ethanol) to provide a direct comparison of substituent effects.

Table 1: Substituent Effects on Absorption Maxima ( )[2]
Compound ClassSubstituent Position

(Abs)

(M

cm

)
Visual ColorMechanism
Unsubstituted None320–340 nm~8,000Colorless

Nitro- 6-Nitro330–350 nm~12,000Pale YellowWeak ICT
Amino- 3-Amino 360–385 nm 15,000+ Yellow Strong ICT
Amino- 6-Amino 380–410 nm 18,000+ Orange Extended Conjugation
Amino- 7-Amino 370–400 nm 16,500 Yellow-Orange Cross-Conjugation
Push-Pull 3-Amino-7-Nitro420–450 nm20,000+Deep Orange/RedSynergistic ICT
Critical Analysis of Isomers
  • 6-Amino vs. 7-Amino: The 6-position is para to the carbonyl group (via the conjugated system), allowing for a more direct resonance contribution than the 7-position. Consequently, 6-amino derivatives typically exhibit a larger red shift (~10–20 nm) compared to 7-amino isomers [1][2].

  • 3-Amino: Direct attachment to the heterocyclic ring (position 3) creates an amidine-like character. These compounds are highly sensitive to pH due to the basicity of the exocyclic nitrogen.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol accounts for the critical "pH Trap"—a common error where acidic solvents protonate the amino group, bleaching the ICT band.

Reagents & Equipment[3][4]
  • Solvent: Spectroscopic grade DMSO or Ethanol (Avoid unbuffered water/methanol if acidity is uncontrolled).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1-2 mg of compound in 10 mL DMSO to create a ~1 mM stock.

    • Note: Sonicate for 5 mins to ensure complete dissolution; amino-quinoxalinones can aggregate.

  • Dilution & pH Check:

    • Dilute stock to ~10–50

      
      M in the target solvent.
      
    • CRITICAL: Test a small aliquot with a micro-pH probe. If pH < 6, add 1% Triethylamine (TEA) to ensure the amino group is deprotonated (neutral form).

  • Baseline Correction:

    • Run a baseline scan with pure solvent. Ensure the baseline is flat (<0.005 Abs) in the 300–800 nm region.

  • Measurement:

    • Scan from 800 nm down to 250 nm.

    • Record

      
       and calculate Molar Absorptivity (
      
      
      
      ) using Beer-Lambert Law:
      
      
      .
  • Halochromism Test (Optional Validation):

    • Add 1 drop of Trifluoroacetic Acid (TFA).

    • Observation: The yellow/orange band should disappear or shift significantly (blue shift if amino N protonates; red shift if ring N protonates) [3].

Visualization: Spectral Workflow

Workflow Start Solid Sample Stock Stock Soln (1 mM DMSO) Start->Stock Dilute Dilution (10-50 µM) Stock->Dilute CheckPH Check pH (Critical Step) Dilute->CheckPH Acid Acidic? Add TEA CheckPH->Acid pH < 7 Measure UV-Vis Scan (250-800 nm) CheckPH->Measure pH Neutral Acid->Measure Data Calculate ε & Stokes Shift Measure->Data

Figure 2: Operational workflow emphasizing the critical pH check to prevent protonation-induced spectral artifacts.

Advanced Variables: Solvatochromism & Halochromism

Solvatochromism (Solvent Polarity)

Amino-quinoxalinones exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene


 DMSO), the absorption band red-shifts.
  • Toluene:

    
     ~370 nm (Vibrational structure often visible).
    
  • DMSO:

    
     ~390–400 nm (Broad, structureless band).
    
  • Implication: This confirms the highly polar nature of the excited ICT state.

Halochromism (pH Sensitivity)

The amino-quinoxalinone scaffold has two protonation sites, leading to complex spectral behavior:

  • Amino Nitrogen Protonation: Occurs at low pH. Eliminates the donor capability. Result: Blue shift (spectrum resembles unsubstituted quinoxalinone).

  • Ring Nitrogen (N-4) Protonation: Occurs in strong acids (e.g., TFA). Increases the acceptor strength. Result: Significant Red Shift (often >50 nm) due to enhanced push-pull character [4].

References

  • Solvatochromism of 7-aminoquinoxalin-2(1H)-one. Renault, K., et al. (2022).[2][3][4][5] New Journal of Chemistry.

  • Photophysical properties of quinoxalin-2(1H)-ones. ResearchGate Review.

  • Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline. Sensors (Basel). (2018).[6][7]

  • Analysis and interpretation of experimental UV-Vis absorption spectra. Journal of Molecular Modeling. (2025).[8][9]

Sources

Comparative Guide: Bioisosteric Strategies for Quinoxalinone Optimization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoxalinone Paradox

The quinoxalin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (VEGFR, PDGFR), glutamate receptor antagonists (AMPA/NMDA), and aldose reductase inhibitors (ALR2). Its utility stems from its ability to mimic the adenine ring of ATP and its capacity for bidentate hydrogen bonding in the enzyme hinge region.

However, this scaffold presents distinct liabilities:

  • Physicochemical Limitations: High planarity leads to

    
    -
    
    
    
    stacking, resulting in poor aqueous solubility.
  • Permeability vs. Solubility Trade-off: While the lactam -NH improves solubility via H-bonding, it often hinders passive membrane permeability (Caco-2) compared to its bioisosteres.

  • Metabolic Liability: The C-3 position is prone to rapid oxidation by aldehyde oxidase (AOX).

This guide objectively compares quinoxalinone against its primary bioisosteric alternatives—Quinazolinones , Pyridopyrazinones , and Quinoxalines —providing experimental data to guide scaffold hopping decisions.

Strategic Scaffold Morphing

Bioisosteric replacement of quinoxalinone is rarely a simple swap; it is a multi-parameter optimization of Potency (


), Solubility (

), and Permeability (

).
The Bioisosteric Landscape
ScaffoldStructure DescriptionKey AdvantageKey Liability
Quinoxalinone Benzopyrazine-2-oneBalanced H-bond donor/acceptor (DA) profile.Poor solubility; AOX metabolism.
Quinazolinone Benzopyrimidine-4-oneHigher permeability (reduced PSA); High potency.Lower aqueous solubility; CYP450 inhibition risk.
Pyridopyrazinone Aza-quinoxalinoneSuperior Solubility (lowers LogP); Reduced AOX liability.Synthetic complexity; potential hERG liability.
Quinoxaline Fully aromaticHigh lipophilicity (CNS penetration).Lack of H-bond donor (HBD); solubility issues.
Decision Logic for Scaffold Selection

The following decision tree illustrates the logical flow for replacing quinoxalinone based on specific assay failures.

ScaffoldLogic Start Lead Compound: Quinoxalinone Core Issue Identify Limiting Factor Start->Issue Solubility Low Solubility? Issue->Solubility Metabolism High Clearance (AOX)? Issue->Metabolism Permeability Low Permeability? Issue->Permeability Sol_Sol Strategy: Nitrogen Scan Switch to Pyridopyrazinone (Lowers LogP, +Polarity) Solubility->Sol_Sol LogS < -5 Met_Sol Strategy: Block C-3 or Switch to Quinazolinone Metabolism->Met_Sol t1/2 < 15 min Perm_Sol Strategy: Remove HBD Switch to Quinoxaline (Increases Lipophilicity) Permeability->Perm_Sol Papp < 10^-6

Figure 1: Strategic decision tree for bioisosteric replacement based on ADME failures.

Comparative Case Studies & Data

Case Study A: Kinase Inhibition (VEGFR-2)

Context: Developing anti-angiogenic agents.[1] Quinoxalinones bind to the ATP-binding pocket (hinge region). Comparison: Quinoxalinone vs. Quinazolinone vs. Pyridyl-vinyl derivatives.

Experimental Data Summary: In a direct comparison of VEGFR-2 inhibitors, the quinoxalinone core (Compound 8c) was compared against quinazoline analogs (Sorafenib-like binding mode).

Compound ClassCore Structure

(VEGFR-2)
Solubility (pH 7.4)Caco-2 (

)
Quinoxalinone (8c)(Z)-3-(2-(pyridin-4-yl)vinyl)0.091 µM Moderate (

)
Low (

)
Quinazolinone 4(3H)-quinazolinone0.120 µMLow (

)
High (

)
Quinoxaline Fully aromatic0.450 µMVery LowHigh

Analysis:

  • Potency: The Quinoxalinone (8c) exhibits superior potency due to the specific orientation of the lactam H-bond donor/acceptor pair interacting with the kinase hinge residues (Cys919 in VEGFR-2).

  • Permeability: The Quinazolinone analog, lacking the specific NH donor in the equivalent position (depending on tautomer), shows better membrane permeability but slightly reduced potency.

Case Study B: Aldose Reductase (ALR2) Inhibition

Context: Treatment of diabetic complications (neuropathy/retinopathy).[2][3] Selectivity against Aldehyde Reductase (ALR1) is critical.[4]

Experimental Data Summary: Modifying the N1-acetic acid side chain and the core scaffold.

CompoundScaffoldALR2

(Potency)
Selectivity (ALR2/ALR1)Antioxidant Activity
Cmpd 6g Quinoxalin-2(1H)-one 0.091 µM > 400xHigh (Phenolic OH)
Cmpd 5g Quinazolin-4(3H)-one0.015 µM1190x Moderate
Sorbinil Spiro-hydantoin (Ref)2.50 µMLowLow

Analysis:

  • Selectivity: The Quinazolinone scaffold (Cmpd 5g) provides tighter steric complementarity to the ALR2 specificity pocket, resulting in a massive 1190-fold selectivity index.

  • Multifunctionality: The Quinoxalinone (Cmpd 6g) allows for easier substitution at the C-3 position to introduce antioxidant moieties (phenolic groups), creating a "dual-acting" drug which is superior for complex diabetic pathology.

Experimental Protocols

To validate these bioisosteric replacements, the following protocols ensure robust data generation.

Synthesis: The "Beirut Reaction" (Quinoxaline 1,4-dioxides/Quinoxalinones)

This is the gold-standard method for generating the core scaffold, allowing for rapid diversification.

Protocol:

  • Reagents: Benzofuroxan derivatives (1.0 eq), Enamines or 1,3-dicarbonyls (1.2 eq).

  • Solvent: Ethanol or Chloroform.

  • Catalyst: Triethylamine (

    
    , catalytic amount).
    
  • Procedure:

    • Dissolve benzofuroxan in solvent.

    • Add the enamine dropwise at

      
      .
      
    • Allow to warm to RT and stir for 4–12 hours (TLC monitoring).

    • Critical Step: For Quinoxalinones, the resulting N-oxide intermediate is reduced using Sodium Dithionite (

      
      ) in aqueous methanol.
      
  • Purification: Recrystallization from EtOH (avoid column chromatography if possible to prevent N-oxide degradation before reduction).

Biological Assay: Kinase Inhibition (FRET-based)

Objective: Determine


 for VEGFR-2 inhibition.

Workflow:

  • Preparation: Mix VEGFR-2 enzyme (0.5 nM), Fluorescently labeled peptide substrate (1.0 µM), and ATP (

    
     concentration).
    
  • Dosing: Add test compounds (Quinoxalinone vs. Bioisosteres) in DMSO (10-point dose-response, 1 nM to 10 µM).

  • Incubation: 60 minutes at

    
    .
    
  • Detection: Add EDTA-containing development reagent to stop reaction. Measure phosphorylation via FRET signal ratio (Emission 445nm/520nm).

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Mechanism of Action Visualization

The following diagram illustrates the binding mode differences that drive the bioisosteric selection process.

BindingMode Enzyme Kinase Hinge Region (Glu-Met-Cys) Q_one Quinoxalinone (Acceptor-Donor) Interaction1 H-Bond (NH -> C=O) Q_one->Interaction1 Strong Interaction2 H-Bond (N: <- NH) Q_one->Interaction2 Strong Q_azo Quinazolinone (Acceptor-Null/Donor) Q_azo->Interaction1 Variable (Tautomer dependent) Q_azo->Interaction2 Weak Interaction1->Enzyme Interaction2->Enzyme

Figure 2: Hinge region binding interaction comparison. Quinoxalinone provides a stable bidentate H-bond motif, whereas Quinazolinone binding is tautomer-dependent.

References

  • Myers, M. R., et al. (2003).[5] "Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity.[5] Part 1: SAR exploration and effective bioisosteric replacement of a phenyl substituent."[5] Bioorganic & Medicinal Chemistry Letters, 13(18), 3091-3095.[5] Link

  • Qin, H. L., et al. (2015). "Design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones." Journal of Medicinal Chemistry (Cited via PubMed). Link

  • Wang, L., et al. (2016). "Discovery of (Z)-3-(2-(pyridin-4-yl)vinyl)quinoxalinone derivates as potent VEGFR-2 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 24(8). Link

  • Ouf, A. M. A., et al. (2025).[2][6] "Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors." Future Medicinal Chemistry. Link

  • Haddadin, M. J., & Issidorides, C. H. (1965).[7] "The Beirut Reaction."[7] (Historical context for Protocol 4.1). Link

Sources

Spectroscopic differentiation of N1 vs N4 methylation in quinoxalinones

For an even more direct confirmation, ¹H-¹⁵N HMBC can be employed. This experiment correlates protons to nitrogen atoms over 2-3 bonds. [10][11]A direct ²J correlation will be seen between the methyl protons and the nitrogen to which they are attached. N-alkylation is known to cause a significant upfield shift (around 100 ppm) in the ¹⁵N NMR chemical shift, providing another layer of confirmation. [11][12]

Secondary & Confirmatory Spectroscopic Methods

While NMR is definitive, other techniques provide rapid, valuable, and confirmatory data.

Infrared (IR) Spectroscopy

FTIR spectroscopy is excellent for identifying the presence or absence of key functional groups. [5]The most critical vibration is the N-H stretch of the amide group in the quinoxalinone ring.

  • Parent Quinoxalin-2(1H)-one: Exhibits a characteristic broad N-H stretching band around 3400 cm⁻¹. [6]* N1-Methyl Isomer: The N-H stretching band is absent, confirming substitution at the N1 position. An aliphatic C-H stretching band appears around 2850-2950 cm⁻¹. [6]* N4-Methyl Isomer: The N1-H is still present, so the broad N-H stretching band remains. It also shows the new aliphatic C-H stretch.

Table 2: Comparative FT-IR Data (cm⁻¹)

Functional Group Parent Compound N1-Methyl Isomer N4-Methyl Isomer
N-H Stretch ~3400 (broad) [6] Absent ~3400 (broad)
C-H Stretch (Aliphatic) Absent ~2950-2850 [6] ~2950-2850

| C=O Stretch | ~1660 [6]| ~1665 [6]| ~1670 (slight shift) |

UV-Vis Spectroscopy

The electronic absorption spectrum is sensitive to the conjugated π-electron system of the quinoxalinone core. [7][8]

  • N1-Methylation: Causes only a minor perturbation of the chromophore, resulting in small shifts in the absorption maxima (λ_max) compared to the parent compound. [9]* N4-Methylation: Fundamentally alters the aromatic system by introducing a positive charge. This change is expected to cause a significant bathochromic (red) shift in the primary absorption bands compared to the N1-isomer, reflecting a change in the HOMO-LUMO energy gap. [10]

Experimental Protocols: A Self-Validating Workflow

Adherence to rigorous and consistent experimental procedures is paramount for obtaining high-quality, reproducible data. [6]

Workflow for Isomer Differentiation

GstartSynthesized Product(Potential Isomer Mixture)ftirAcquire FT-IR Spectrumstart->ftircheck_nhN-H Stretch(~3400 cm⁻¹) Present?ftir->check_nhnmrAcquire ¹H, ¹³C, HMBC, NOESYNMR Spectracheck_nh->nmrNorecheck_n4Analyze HMBC/NOESY forN4-Isomer Signatures(N-CH₃ to C5, H5)check_nh->recheck_n4YeshmbcAnalyze HMBC:N-CH₃ correlates to C2/C8a?nmr->hmbcnoesyConfirm with NOESY:N-CH₃ shows NOE to H8?hmbc->noesyYeshmbc->recheck_n4Non1_isomerStructure Confirmed:N1-Methyl Isomernoesy->n1_isomerYesnoesy->recheck_n4Non4_isomerStructure Confirmed:N4-Methyl Isomerrecheck_n4->n4_isomer

Caption: Logical workflow for the spectroscopic differentiation of quinoxalinone isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [6]Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. [6][5]3. ¹H NMR Acquisition: Acquire with a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Co-add at least 16 scans. [6]4. ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans for a good signal-to-noise ratio (typically several hundred to thousands). [6]5. HMBC Acquisition: Use a standard hsqcetgplp (or similar) pulse sequence. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz to observe both ²J and ³J correlations.

  • NOESY Acquisition: Use a standard noesyesgpph (or similar) pulse sequence with a mixing time of 500-800 ms to allow for the buildup of NOE effects.

Protocol 2: FT-IR Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory. [5]2. Sample Preparation (ATR): Place a small amount of the solid, purified compound directly onto the ATR crystal. [6]3. Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Record the sample spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve data quality. [6][5]

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a spectroscopic grade solvent (e.g., ethanol, DMSO).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with a cuvette containing only the solvent. Then, record the sample's absorption spectrum over a range of 200-600 nm.

Conclusion

While a suite of spectroscopic tools can be applied to the N1 vs. N4 quinoxalinone isomer problem, NMR spectroscopy stands out as the definitive method. The unambiguous, through-bond correlations observed in an HMBC experiment provide the most direct and irrefutable evidence of the methyl group's position. This should be complemented by NOESY for through-space confirmation and ¹H NMR for an initial assessment of the methyl and peri-proton chemical shifts. FT-IR serves as a rapid and excellent preliminary check, particularly for confirming N1-alkylation through the disappearance of the N-H amide stretch. By following the integrated workflow presented in this guide, researchers can confidently and accurately assign the structure of their synthesized quinoxalinone derivatives, ensuring the integrity of their subsequent research and development efforts.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC. Available at: [Link]

  • [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link]

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. ARKIVOC. Available at: [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences. Available at: [Link]

  • Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University. Available at: [Link]

  • Identification of N‐ or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. CORA. Available at: [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3 H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. Available at: [Link]

  • Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. MDPI. Available at: [Link]

  • Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... ResearchGate. Available at: [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. DergiPark. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]

  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source. ResearchGate. Available at: [Link]

  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PMC. Available at: [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. Available at: [Link]

Safety Operating Guide

6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Context

This compound is a functionalized heterocyclic building block, commonly utilized in the synthesis of bioactive kinase inhibitors and glutamate receptor antagonists. As a research intermediate, it often lacks a specific EPA waste listing (P- or U-list), creating a regulatory grey area that requires a "worst-case" safety approach.

Operational Directive: Treat this compound as a Hazardous Organic Amine . Its disposal protocol is governed by two critical chemical properties:

  • The Primary Amine (

    
    ):  Basic and prone to oxidation. Crucial:  Never mix with strong oxidizing acids (e.g., Nitric Acid) to prevent exothermic nitration or decomposition.
    
  • The Quinoxalinone Core: Biologically active and potentially persistent in aquatic environments. Crucial: Zero-discharge policy (no drain disposal).

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the waste stream characterization. While specific SDS data for this exact intermediate may be sparse, its structural analogs (amino-quinoxalines) dictate the following safety profile:

Hazard CategoryClassification (GHS)Operational Implication
Health Irritant (H315, H319, H335) Dust inhalation is the primary risk during solid waste transfer. Use a fume hood.[2][3]
Toxicity Acute Tox.[2][3] Oral (H302) Treat as toxic.[2] Double-bag solid waste to prevent particulate migration.
Reactivity Incompatible DO NOT MIX with peroxides, nitric acid, or acid chlorides. Risk of rapid heat generation.
Environmental Aquatic Chronic (H411) Strict Prohibition: Do not release into sink drains or municipal sewer systems.

Pre-Disposal Protocol: The "Check-Act-Verify" System

To ensure a self-validating workflow, follow this protocol before moving waste to the central accumulation area.

Step 1: Phase Characterization

Determine if your waste is Solid (pure compound, contaminated silica, filter paper) or Liquid (mother liquor, HPLC effluent).

Step 2: Chemical Quenching (If Reactive)
  • Scenario: If the compound was used with reactive reagents (e.g., acid chlorides, hydrides).

  • Action: Quench the reaction mixture before declaring it waste. Ensure the pH is neutral (pH 6–8) to prevent downstream reactions in the waste drum.

Step 3: Segregation (The "Amine Rule")
  • Rule: Segregate amino-heterocycles from Oxidizing Waste .

  • Why? Amines can be oxidized by heavy metal waste or strong oxidizers, leading to pressure buildup in sealed drums.

Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidBranch Solid Waste (Powder, Filter Paper, PPE) StateCheck->SolidBranch Solid LiquidBranch Liquid Waste (Reaction Mixture, HPLC) StateCheck->LiquidBranch Liquid/Solution DoubleBag Double Bag in Polyethylene (6-mil) SolidBranch->DoubleBag SolidLabel Label: 'Hazardous Waste - Solid' (Toxic, Irritant) DoubleBag->SolidLabel SolidBin DISPOSAL A: Solid Hazardous Waste Drum SolidLabel->SolidBin IncompCheck CRITICAL CHECK: Is Oxidizer Present? LiquidBranch->IncompCheck SolventCheck Check Solvent Type Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Chlorinated NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Non-Chlorinated LiquidLabel1 Label: 'Haz Waste - Halogenated' (Contains Amines) Halo->LiquidLabel1 LiquidLabel2 Label: 'Haz Waste - Non-Halogenated' (Contains Amines) NonHalo->LiquidLabel2 IncompCheck->SolventCheck No Quench Quench/Neutralize Separate Stream IncompCheck->Quench Yes (Oxidizers) LiquidBin1 DISPOSAL B: Halogenated Waste Carboy LiquidLabel1->LiquidBin1 LiquidBin2 DISPOSAL C: Organic Solvent Carboy LiquidLabel2->LiquidBin2

Figure 1: Decision matrix for the segregation and disposal of amino-quinoxalinone derivatives.

Detailed Operational Procedures

A. Solid Waste (Pure Compound & Debris)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined 6-mil polyethylene bags.

  • Labeling: Must adhere to the Global Harmonized System (GHS) .

    • Constituents: "Solid Debris contaminated with this compound."

    • Hazards: Check "Toxic" and "Irritant."

  • Process:

    • Wet wipe any dust residues in the weighing area; dispose of wipes in the same solid waste container.

    • Seal the container immediately after addition.

    • Do not compact the waste mechanically (avoids aerosolization).

B. Liquid Waste (Solutions)
  • Container: HDPE Carboy (Jerrycan). Glass is discouraged due to breakage risk unless the solvent (e.g., very strong acids) requires it.

  • Segregation Logic:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

    • Stream C (Aqueous): If in HPLC buffer. Note: Even if aqueous, this must go to chemical waste, not the drain.

  • Safety Check: Ensure the carboy is not "bulging." Amine wastes can slowly react with esters or alkyl halides over months; monitor for pressure.

C. Emergency Spills
  • Isolate: Evacuate the immediate 10ft radius.

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and N95/P100 respirator if powder is airborne.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then sweep into a bag.

    • Liquids: Use a universal absorbent (vermiculite or polypropylene pads).

  • Clean: Wash the surface with a mild detergent and water. Collect all wash water as hazardous waste.

Regulatory Reference Table

Use these codes when filling out your institution's waste manifest.

AgencyCode/CategoryDescription
EPA (RCRA) D001 (If in flammable solvent)Ignitable Waste (Flash point < 60°C).
EPA (RCRA) Not Listed (Compound specific)Use "Non-Regulated Organic" or "Hazardous Waste - Toxicity Characteristic" based on internal EHS policy.
DOT UN 2811 Toxic solid, organic, n.o.s. (not otherwise specified).
EU Waste 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances including mixtures of laboratory chemicals.

References

  • BenchChem. (2025).[1][3] Safe Disposal of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Quinoxaline Derivatives and General Organic Amines. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Amino-3,4-dihydroquinoline-2(1H)-one. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.